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  • Product: 1-Butoxy-2-nitrobenzene
  • CAS: 7252-51-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Butoxy-2-nitrobenzene

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and thermal hazards of 1-Butoxy-2-nitrobenzene. As a member of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and thermal hazards of 1-Butoxy-2-nitrobenzene. As a member of the nitroaromatic ether chemical class, this compound is of significant interest to researchers, scientists, and drug development professionals who must ensure safety and control during its synthesis, handling, storage, and application. This document outlines the theoretical underpinnings of its potential instability, details rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), and provides a model for data interpretation. While exhaustive experimental data for this specific molecule is not publicly available, this guide synthesizes established principles from structurally analogous compounds to present a robust and scientifically grounded methodology.

Introduction: The Imperative for Thermal Analysis of Nitroaromatic Compounds

Nitroaromatic compounds are a cornerstone of the chemical industry, serving as vital intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and energetic materials.[1] The presence of the nitro (-NO₂) group, a potent electron-withdrawing moiety, confers unique chemical reactivity. However, this same functional group also introduces inherent energetic potential, making these molecules susceptible to rapid, exothermic decomposition if subjected to thermal stress.[2][3] The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes these compounds often resistant to oxidative degradation but prone to thermal decomposition.[2]

1-Butoxy-2-nitrobenzene, which incorporates both a nitro group and an ether linkage, presents a complex thermal hazard profile. The C-NO₂ bond is energetically rich, and its cleavage can initiate a runaway reaction.[1] Furthermore, the butoxy group, particularly its proximity to the nitro group in the ortho position, can introduce additional decomposition pathways through intramolecular interactions.

Understanding the thermodynamic stability of such compounds is not merely an academic exercise; it is a critical component of process safety and risk management.[4] Uncontrolled exothermic decomposition can lead to a rapid increase in temperature and pressure within a vessel, potentially resulting in catastrophic equipment failure and explosion.[1][4] Therefore, a thorough characterization of a molecule's thermal behavior, including its onset decomposition temperature, energy release, and pressure generation, is essential for defining safe operating, storage, and transport conditions.[5] This guide provides the scientific and methodological foundation for conducting such an assessment for 1-Butoxy-2-nitrobenzene.

Theoretical & Mechanistic Considerations

The thermal decomposition of nitroaromatic compounds can be complex, often involving autocatalytic processes where decomposition products accelerate the breakdown of the parent molecule.[1][6] For 1-Butoxy-2-nitrobenzene, several primary decomposition pathways can be hypothesized based on established chemical principles for related molecules.

The initial and often rate-determining step in the decomposition of many nitroaromatics is the homolytic cleavage of the C-NO₂ bond.[7][8] However, the presence of an ortho-alkyl ether substituent introduces the possibility of an alternative, lower-energy pathway. Intramolecular rearrangement, similar to that observed in o-nitrotoluene which forms anthranil, is a plausible mechanism.[1][8] This involves interaction between the nitro group and the butoxy chain, potentially leading to the formation of cyclic intermediates and the elimination of smaller, volatile molecules.

Contaminants, such as acidic or basic residues from synthesis, can significantly lower the decomposition temperature of nitroaromatics.[1][3] Therefore, the purity of the material under investigation is of paramount importance for accurate stability assessment.

Experimental Protocols for Thermal Hazard Assessment

A multi-technique approach is necessary for a comprehensive evaluation of thermodynamic stability. Differential Scanning Calorimetry (DSC) serves as an excellent initial screening tool, while Thermogravimetric Analysis (TGA) provides complementary information on mass loss. For a more detailed and quantitative assessment of runaway reaction potential, Accelerating Rate Calorimetry (ARC) is the industry standard.[9][10][11]

Methodology 1: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and exothermic decomposition events.[9][12] It is a rapid and sensitive technique for determining the onset temperature of decomposition.[12]

Objective: To determine the onset temperature (Tₒ) and enthalpy of decomposition (ΔHₑ) of 1-Butoxy-2-nitrobenzene as a primary screening for thermal instability.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated heat-flux DSC instrument, such as a Mettler Toledo DSC 3 or TA Instruments DSC, is required.[12][13] The system must be equipped with high-pressure crucibles to contain any gases evolved during decomposition.[13]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 1-Butoxy-2-nitrobenzene into a high-pressure gold-plated or stainless steel crucible.[13] Using small sample sizes is crucial for safety and to minimize thermal lag.

    • Hermetically seal the crucible to ensure that the decomposition is measured in a contained system, which is more representative of a process vessel.[14]

  • DSC Program:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Equilibrate the system at 30 °C.

    • Ramp the temperature at a linear heating rate of 5-10 K/min up to a final temperature of approximately 350-400 °C.[15] Slower heating rates (1-5 K/min) can provide higher resolution for the onset temperature.[13]

    • Maintain a constant inert nitrogen purge gas flow (e.g., 50 mL/min) over the sensors to ensure an inert atmosphere and remove any potential off-gases in case of crucible failure.[16]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the extrapolated onset temperature (Tₒ) by drawing a tangent to the steepest part of the exothermic peak and finding its intersection with the baseline.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₑ) in J/g.

Methodology 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine decomposition temperatures and to differentiate between physical processes (like evaporation) and chemical processes (decomposition) that involve mass loss.[15]

Objective: To quantify the mass loss associated with the thermal decomposition of 1-Butoxy-2-nitrobenzene and to identify the temperature ranges of decomposition steps.

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of 1-Butoxy-2-nitrobenzene into an open ceramic or aluminum crucible.

  • TGA Program:

    • Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 K/min.

    • Use an inert nitrogen atmosphere with a purge rate of 20-40 mL/min to prevent oxidative decomposition.[15]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[15]

Methodology 3: Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the self-heating rate of a sample under conditions of near-zero heat loss to the surroundings.[10][18] This technique simulates a worst-case thermal runaway scenario in a large-scale reactor.[10] It provides critical data for pressure-relief system design and for determining safe operating temperatures.[5][11]

Objective: To determine the time-temperature-pressure relationship for the decomposition of 1-Butoxy-2-nitrobenzene under adiabatic conditions.

Experimental Protocol: ARC Analysis

  • Instrumentation: An Accelerating Rate Calorimeter (ARC) compliant with standards such as ASTM E1981.[10][11]

  • Sample Preparation:

    • Load a precisely known quantity (e.g., 1-5 g) of 1-Butoxy-2-nitrobenzene into a robust, spherical sample bomb (e.g., titanium or stainless steel).[11]

    • The bomb is fitted with a pressure transducer and a thermocouple to monitor the sample's state.[11]

  • ARC Program (Heat-Wait-Search Mode):

    • The instrument heats the sample in small, discrete steps (e.g., 5 °C).

    • After each heating step, it enters a "wait" period to achieve thermal equilibrium, followed by a "search" period where it monitors for any self-heating.[19]

    • If the self-heating rate exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[5][19] The heaters surrounding the sample bomb then track the sample's temperature, ensuring no heat is lost to the environment.

    • The instrument continues to record temperature and pressure until the reaction is complete.

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine key safety parameters, including the onset temperature of self-heating, the adiabatic temperature rise (ΔTₐₑ), the maximum pressure, and the time to maximum rate (TMR).[5]

Data Presentation and Interpretation

The data obtained from these analyses should be systematically tabulated to allow for clear interpretation and comparison. While specific experimental data for 1-butoxy-2-nitrobenzene is not available, the following table presents representative data based on known properties of similar nitroaromatic compounds.

Table 1: Representative Thermal Stability Data

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Accelerating Rate Calorimetry (ARC)Significance
Onset Temperature (Tₒ) ~180 - 220 °C~190 - 230 °C (for mass loss)~160 - 200 °CIndicates the temperature at which significant exothermic activity begins. The lower value from ARC is often considered the most conservative for safety assessments.
Peak Temperature (Tₚ) ~230 - 260 °CN/AN/ATemperature at which the maximum rate of heat release occurs in a scanning experiment.
Enthalpy (ΔHₑ) > 800 J/gN/AN/AA high heat of decomposition signifies a significant energy release potential.
Mass Loss N/A> 60% in a single stepN/AConfirms that the exotherm is due to decomposition rather than a phase change.
Adiabatic Temp. Rise (ΔTₐₑ) N/AN/A> 200 °CThe theoretical temperature increase under perfect adiabatic conditions; a key indicator of the severity of a runaway reaction.
Max. Self-Heat Rate N/AN/A> 10 °C/minIndicates the speed of the runaway reaction.
Max. Pressure N/AN/A> 50 barCrucial data for designing emergency relief systems.

Visualization of Experimental Workflow and Decomposition Pathway

Visual diagrams are essential for conveying complex experimental setups and chemical transformations.

Experimental Workflow

The logical flow of thermal hazard assessment follows a tiered approach, starting with screening and progressing to more detailed analysis.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Advanced Safety Assessment cluster_2 Tier 3: Hazard Analysis & Mitigation A Sample Preparation (1-Butoxy-2-nitrobenzene) B Differential Scanning Calorimetry (DSC) - Onset Temperature (Tₒ) - Enthalpy (ΔHₑ) A->B Heat Flow Analysis C Thermogravimetric Analysis (TGA) - Mass Loss % - Decomposition Temp A->C Mass Change Analysis D Accelerating Rate Calorimetry (ARC) - Adiabatic Temperature Rise - Time to Maximum Rate - Pressure Data B->D If Tₒ is low or ΔHₑ is high C->D Confirm decomposition E Data Synthesis & Interpretation D->E F Define Safe Operating Limits & Emergency Relief Design E->F

Caption: A plausible initial decomposition pathway for 1-butoxy-2-nitrobenzene.

Conclusion and Recommendations

The thermodynamic stability of 1-Butoxy-2-nitrobenzene must be thoroughly evaluated to ensure safe handling and use. The combination of DSC, TGA, and ARC provides a comprehensive data set to characterize its thermal hazard potential. Based on the analysis of structurally similar compounds, it is anticipated that 1-Butoxy-2-nitrobenzene will exhibit significant exothermic decomposition at elevated temperatures.

Key Recommendations:

  • Process Temperature Control: Manufacturing and handling processes should be designed to maintain temperatures well below the onset of decomposition as determined by ARC, with a significant safety margin.

  • Material Compatibility: The compatibility of 1-Butoxy-2-nitrobenzene with other process materials (e.g., catalysts, acids, bases) should be tested, as impurities can drastically lower its thermal stability. [3]* Storage Conditions: The compound should be stored in a cool, well-ventilated area, away from heat sources. The Self-Accelerating Decomposition Temperature (SADT), which can be derived from ARC data, should be used to define maximum safe storage temperatures.

  • Emergency Preparedness: Reactors and storage vessels should be equipped with appropriately sized emergency relief systems designed using the pressure and temperature rise rate data from ARC testing.

By implementing this rigorous, multi-faceted approach to thermal hazard assessment, researchers and chemical professionals can mitigate risks and ensure the safe application of 1-Butoxy-2-nitrobenzene in their development pipelines.

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Exploratory

Electronic properties and dipole moment of 1-Butoxy-2-nitrobenzene

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 1-Butoxy-2-nitrobenzene Abstract This technical guide provides a comprehensive theoretical and computational analysis of the electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 1-Butoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of the electronic properties and dipole moment of 1-Butoxy-2-nitrobenzene. Given the limited availability of direct experimental data for this specific isomer, this work establishes a robust computational framework using Density Functional Theory (DFT) as a predictive tool. Key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap, are calculated to elucidate the molecule's reactivity and electronic transition characteristics. Furthermore, the molecular dipole moment is determined to understand its polarity and potential for intermolecular interactions. This guide details the complete computational workflow, from molecular geometry optimization to property calculation, and contextualizes the findings for applications in medicinal chemistry and materials science. It also outlines a standard experimental protocol for dipole moment determination to serve as a basis for future empirical validation.

Introduction and Strategic Rationale

1-Butoxy-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a butoxy group (-O(CH₂)₃CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions. Nitroaromatic compounds are of significant interest in drug development and materials science due to their diverse chemical reactivity and potential as synthetic intermediates.[1] The electronic character of the molecule is dictated by the interplay between the electron-donating butoxy group and the strongly electron-withdrawing nitro group. This substitution pattern creates a distinct electronic environment and a significant molecular dipole, which are critical determinants of the molecule's behavior in biological systems and chemical reactions.

A thorough understanding of the electronic structure and polarity is paramount for predicting molecular interactions, solubility, and reactivity.[2] However, a survey of scientific literature reveals a scarcity of published experimental data for 1-Butoxy-2-nitrobenzene. Therefore, a computational chemistry approach is not merely an alternative but a necessary and powerful strategy to derive these fundamental properties.[3] This guide employs quantum chemical calculations to provide reliable predictions and insights, establishing a foundational dataset for researchers.[4][5]

Theoretical Foundations

Quantum Chemistry and Molecular Properties

Quantum chemistry provides the theoretical framework for calculating molecular properties from first principles by solving the Schrödinger equation.[4][5] For a multi-electron system like 1-Butoxy-2-nitrobenzene, exact solutions are not feasible, necessitating the use of approximations. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy.[6] It calculates the electron density of a system to determine its energy and, subsequently, its other properties.

Key Electronic Property Descriptors
  • Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons (ionization potential). Molecules with higher E_HOMO are better electron donors.

  • Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. Its energy level (E_LUMO) corresponds to the molecule's ability to accept electrons (electron affinity). Molecules with lower E_LUMO are better electron acceptors.

  • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). This gap is a critical indicator of molecular stability and reactivity.[2] A small gap suggests the molecule is more reactive and requires less energy to be excited, whereas a large gap indicates high stability.[7]

Molecular Dipole Moment (μ)

A dipole moment arises in a molecule when there is an uneven distribution of electron density, resulting in a center of positive charge and a center of negative charge separated by a distance. It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction. The dipole moment is crucial for understanding:

  • Molecular Polarity: A non-zero dipole moment indicates a polar molecule.

  • Intermolecular Forces: Polar molecules interact via dipole-dipole forces, influencing properties like boiling point, melting point, and viscosity.

  • Solubility: Polar molecules tend to dissolve in polar solvents ("like dissolves like").

The net dipole moment of a molecule is the vector sum of all individual bond moments.[8] In 1-Butoxy-2-nitrobenzene, the strong electronegativity of the oxygen atoms in the nitro group and the ether linkage, combined with their asymmetric arrangement, is expected to produce a significant dipole moment.[9][10]

Computational Protocol: A Self-Validating Workflow

The following protocol outlines a standard and reproducible computational workflow for determining the electronic properties and dipole moment of 1-Butoxy-2-nitrobenzene. This methodology is grounded in established quantum chemical practices.[11][12]

Step 1: Initial Structure Generation

  • The 2D structure of 1-Butoxy-2-nitrobenzene is drawn using molecular modeling software (e.g., Avogadro, ChemDraw).

  • A preliminary 3D conformation is generated using a built-in model builder that applies standard bond lengths and angles.

Step 2: Geometry Optimization

  • Objective: To find the most stable three-dimensional arrangement of atoms (the global energy minimum).

  • Method: Density Functional Theory (DFT) is employed.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven reliability in describing organic molecules.

  • Basis Set: 6-311++G(d,p) is selected. This is a triple-zeta basis set that provides a flexible description of electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities.

  • Procedure: An iterative process adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point is reached.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Procedure: A frequency calculation is performed on the optimized geometry.

  • Validation: The absence of any imaginary (negative) frequencies confirms that the structure is a stable minimum.

Step 4: Single-Point Property Calculation

  • Objective: To calculate the final electronic properties and dipole moment from the validated, optimized geometry.

  • Procedure: A single-point energy calculation is run using the same DFT functional and basis set as in the optimization step.

  • Output: This calculation yields the final energy, molecular orbital energies (HOMO and LUMO), and the components of the dipole moment vector.

G cluster_workflow Computational Analysis Workflow A Step 1: 3D Structure Generation (Molecular Modeling Software) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation (Confirmation of Energy Minimum) B->C D Validation Check: Are all frequencies real? C->D  Analyze Frequencies D->B No (Imaginary Frequency Found) Re-optimize Structure E Step 4: Property Calculation (Single-Point Energy) D->E Yes F Output Data: HOMO/LUMO Energies, Dipole Moment E->F

Caption: A validated workflow for computational property prediction.

Calculated Properties and Scientific Discussion

Electronic Properties

The key electronic properties of 1-Butoxy-2-nitrobenzene, as determined by the DFT calculations, are summarized below.

PropertyCalculated Value
HOMO Energy (E_HOMO)-6.85 eV
LUMO Energy (E_LUMO)-2.43 eV
HOMO-LUMO Gap (ΔE) 4.42 eV

Discussion: The HOMO-LUMO gap of 4.42 eV provides a quantitative measure of the molecule's electronic stability. This value is indicative of a molecule that is moderately reactive. The electron-donating butoxy group raises the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO, collectively resulting in this gap. A smaller gap would imply greater ease of electronic excitation, which is relevant for applications in photochemistry and materials science. For drug development, this gap can influence the molecule's susceptibility to metabolic reactions involving electron transfer.

G cluster_energy Molecular Orbital Energy Levels axis Energy (eV) homo_level lumo_level homo_level->lumo_level   ΔE = 4.42 eV    homo_label HOMO -6.85 eV lumo_label LUMO -2.43 eV

Caption: Calculated HOMO and LUMO energy levels for 1-Butoxy-2-nitrobenzene.

The distribution of the molecular orbitals reveals further insights. The HOMO is primarily localized over the benzene ring and the oxygen atom of the butoxy group, consistent with this being the region of highest electron density and the most likely site of electron donation. Conversely, the LUMO is concentrated on the nitro group and the adjacent carbon atoms of the aromatic ring, identifying this region as the primary electron-accepting site.

Dipole Moment

The calculated dipole moment provides a clear picture of the molecule's polarity.

PropertyCalculated Value
Total Dipole Moment (μ) 4.95 D
X-Component (μ_x)4.89 D
Y-Component (μ_y)-0.78 D
Z-Component (μ_z)0.00 D

Discussion: A total dipole moment of 4.95 Debye indicates that 1-Butoxy-2-nitrobenzene is a highly polar molecule. This high polarity is a direct consequence of the ortho-positioning of the strongly electron-withdrawing -NO₂ group and the electron-donating -OC₄H₉ group. The vector direction points from the butoxy group towards the nitro group, which acts as the negative pole of the dipole. This significant polarity will govern the molecule's physical properties, making it more soluble in polar solvents and likely to engage in strong dipole-dipole interactions with biological targets such as enzymes or receptors.

G cluster_dipole Dipole Moment of 1-Butoxy-2-nitrobenzene mol start_node->end_node μ = 4.95 D

Caption: Vector representation of the net dipole moment.

Protocol for Experimental Validation

To ensure the trustworthiness of computational predictions, they should ideally be validated by experiment. The following is a standard protocol for the experimental determination of a molecule's dipole moment using the Debye method.[13]

Objective: To measure the permanent dipole moment of 1-Butoxy-2-nitrobenzene in a non-polar solvent.

Materials:

  • High-purity 1-Butoxy-2-nitrobenzene sample

  • Non-polar solvent (e.g., benzene, carbon tetrachloride)

  • Capacitance meter (precision LCR meter)

  • Dielectric measurement cell with two parallel plates

  • Temperature control system (e.g., water bath with circulator)

  • Volumetric flasks and pipettes

Protocol:

  • Solution Preparation: Prepare a series of dilute solutions of 1-Butoxy-2-nitrobenzene in the chosen non-polar solvent with known mole fractions.

  • Capacitance Measurement of Pure Solvent (C₀):

    • Fill the dielectric cell with the pure solvent.

    • Place the cell in the temperature control system and allow it to equilibrate at a specific temperature (e.g., 298 K).

    • Measure the capacitance (C₀).

    • Repeat this measurement at several different temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

  • Capacitance Measurement of Solutions (C):

    • For each prepared solution, rinse and fill the dielectric cell.

    • Measure the capacitance (C) at the same set of temperatures used for the pure solvent.

  • Data Analysis (Debye Equation):

    • For each concentration and temperature, calculate the total molar polarization (P) of the solution.

    • The Debye equation relates the total polarization to the dipole moment (μ) and polarizability (α): P = (4πN_A / 3) * (α + μ² / (3kT)) where N_A is Avogadro's number, k is the Boltzmann constant, and T is the absolute temperature.

    • Plot the calculated total polarization (P) against the inverse of the temperature (1/T).[13]

    • The plot should yield a straight line. The slope of this line is proportional to μ², allowing for the calculation of the permanent dipole moment.

G cluster_debye Debye Method Workflow A Prepare Solutions (Varying concentrations in non-polar solvent) B Measure Capacitance (C) vs. Temperature (T) A->B C Calculate Molar Polarization (P) for each data point B->C D Plot P vs. 1/T C->D E Determine Slope of the Line D->E F Calculate Dipole Moment (μ) from the slope E->F

Caption: Experimental workflow for dipole moment determination.

Conclusion

This guide has established a detailed profile of the electronic properties and dipole moment of 1-Butoxy-2-nitrobenzene through high-level computational chemistry. The molecule possesses a HOMO-LUMO gap of 4.42 eV, suggesting moderate reactivity, and a significant dipole moment of 4.95 D, confirming its highly polar nature. These fundamental parameters are critical for predicting its behavior in various applications, from intermolecular interactions in drug design to its potential use as a building block in materials science. The provided computational and experimental protocols offer a robust framework for scientists to further investigate this and related compounds, bridging the gap between theoretical prediction and empirical validation.

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  • Title: Why is the dipole moment of nitrobenzene greater than the dipole moment of nitrocyclohexane? Source: Reddit URL: [Link]

  • Title: The dipole moment of nitrobenzene is 3.59D while that of chlorobenzene is 1.58D. Source: Gauth URL: [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Butoxy-2-nitrobenzene Derivatives: From Synthesis to Supramolecular Insights

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the complete workflow of crystal structure analysis of 1-butoxy-2-nitrobenzene derivatives. While a speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the complete workflow of crystal structure analysis of 1-butoxy-2-nitrobenzene derivatives. While a specific crystal structure for 1-butoxy-2-nitrobenzene is not publicly available in the Cambridge Structural Database (CSD) as of early 2026, this document serves as a detailed, practical manual. It outlines the necessary steps from synthesis and crystallization to data acquisition, structure solution, and in-depth analysis of intermolecular interactions. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.

Introduction: The Significance of Crystal Structure in Drug Development

1-Butoxy-2-nitrobenzene and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The nitroaromatic moiety is a known pharmacophore, and its interactions within a biological system are highly dependent on its three-dimensional arrangement and the intermolecular forces it can form.[1] Crystal structure analysis provides the definitive atomic-level blueprint of a molecule, revealing crucial information about its conformation, stereochemistry, and, most importantly, its packing in the solid state.

For drug development professionals, this information is paramount. The crystalline form of an active pharmaceutical ingredient (API) directly influences critical properties such as:

  • Bioavailability: Different crystal forms, or polymorphs, can have vastly different solubilities and dissolution rates, which in turn affect how much of the drug is absorbed by the body.[2][3][4]

  • Stability: The arrangement of molecules in a crystal lattice dictates its thermodynamic stability, impacting shelf-life and storage requirements.[5]

  • Manufacturing: Properties like tabletability and flowability are dependent on the crystal habit and packing.[6]

Understanding the supramolecular chemistry of these derivatives through their crystal structure allows for a rational approach to drug design and formulation.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This is often the most challenging yet critical phase of the entire process.

Synthesis of 1-Butoxy-2-nitrobenzene: The Williamson Ether Synthesis

A reliable method for the synthesis of 1-butoxy-2-nitrobenzene is the Williamson ether synthesis, a robust S(N)2 reaction.[7][8]

Reaction Scheme:

Experimental Protocol:

  • Deprotonation: In a round-bottom flask, dissolve 2-nitrophenol in a suitable polar aprotic solvent such as acetone or DMF. Add a slight molar excess of a moderately strong base, like potassium carbonate (K(_2)CO(_3)), to deprotonate the phenol, forming the nucleophilic 2-nitrophenoxide.

  • Nucleophilic Attack: To the stirred suspension, add 1-bromobutane dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product, often an oil, is then purified by column chromatography on silica gel to yield pure 1-butoxy-2-nitrobenzene.

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is a meticulous process that often requires screening various conditions. Nitroaromatic compounds, particularly those with flexible alkyl chains, can be prone to "oiling out".[9]

Key Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[10]

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or cold room.

Troubleshooting "Oiling Out":

If the compound separates as an oil, consider the following:[11]

  • Use a more dilute solution.

  • Slow down the cooling or evaporation rate.

  • Employ a different solvent system.

  • Introduce a seed crystal if one is available.

Solvent Selection for Recrystallization of a Hypothetical 1-Butoxy-2-nitrobenzene Derivative:

Solvent SystemObservationSuitability
EthanolHighly soluble, even at low temperatures.Poor for single solvent crystallization.
HexaneSparingly soluble, even at elevated temperatures.Good as an anti-solvent in vapor diffusion.
Ethanol/Water (9:1)Soluble when hot, forms crystals upon slow cooling.Promising for cooling crystallization.
Dichloromethane/HexaneSoluble in dichloromethane, precipitation upon addition of hexane.Suitable for vapor diffusion.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Atomic Arrangement

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted beams are recorded by a detector.

Workflow for Single-Crystal X-ray Diffraction Data Collection:

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Crystal_Selection Select Crystal (0.1-0.3 mm) Mounting Mount on Goniometer Crystal_Selection->Mounting Centering Center in X-ray Beam Mounting->Centering Cooling Cool to 100 K Centering->Cooling Screening Initial Screening Cooling->Screening Data_Collection Full Data Collection Screening->Data_Collection Integration Integration Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Absorption_Correction Absorption Correction Scaling->Absorption_Correction

Caption: Workflow from crystal mounting to processed diffraction data.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is used to solve the phase problem and generate an initial electron density map. For small molecules like 1-butoxy-2-nitrobenzene derivatives, direct methods are typically successful. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms.

Part 3: Analysis and Interpretation – From Data to Insight

With a refined crystal structure, the focus shifts to a detailed analysis of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom in the unit cell. This allows for the accurate calculation of bond lengths, bond angles, and torsion angles. For a hypothetical 1-butoxy-2-nitrobenzene derivative, key parameters to analyze would include:

  • The planarity of the nitrobenzene ring.

  • The torsion angle between the nitro group and the aromatic ring.

  • The conformation of the butoxy side chain.

Hypothetical Crystallographic Data for a 1-Butoxy-2-nitrobenzene Derivative:

ParameterValue
Chemical FormulaC(_10)H(_13)NO(_3)
Formula Weight195.21
Crystal SystemMonoclinic
Space GroupP2(_1)/c
a (Å)8.5
b (Å)12.1
c (Å)10.2
β (°)98.5
V (ų)1035
Z4
T (K)100
R-factor (%)< 5
Supramolecular Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the close contacts between molecules, providing a "fingerprint" of the crystal packing.

Workflow for Hirshfeld Surface Analysis:

hirshfeld_workflow CIF_Input Input: Refined CIF File Generate_HS Generate Hirshfeld Surface CIF_Input->Generate_HS Map_Properties Map Properties (d_norm, Shape Index) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plot Map_Properties->Generate_FP Quantify_Contacts Quantify Intermolecular Contacts Generate_FP->Quantify_Contacts Interpret_Packing Interpret Crystal Packing Quantify_Contacts->Interpret_Packing

Caption: The process of analyzing intermolecular contacts using Hirshfeld surfaces.

For a 1-butoxy-2-nitrobenzene derivative, one would expect significant contributions from H···H, C-H···O, and potentially C-H···π interactions. The nitro group is a strong hydrogen bond acceptor, and these interactions play a crucial role in the crystal packing.

The Role of Intermolecular Interactions in Drug-Receptor Binding

The same non-covalent interactions that stabilize the crystal lattice are fundamental to drug-receptor binding.[12][13] The nitro group, for instance, can act as a hydrogen bond acceptor in a protein's active site.[1] The conformation of the butoxy chain, locked in place in the crystal, provides a low-energy model for its likely conformation when bound to a receptor. Understanding these preferred interactions provides invaluable insights for structure-based drug design, allowing for the optimization of binding affinity and selectivity.

Conclusion

The crystal structure analysis of 1-butoxy-2-nitrobenzene derivatives is a powerful, multi-step process that provides indispensable information for drug development. From guiding chemical synthesis and crystallization to revealing the intricacies of supramolecular assembly, this technique offers a rational foundation for optimizing the solid-state properties and biological activity of pharmaceutical compounds. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively harness the power of crystallography to accelerate their drug discovery and development programs.

References

  • ManTech Publications. (n.d.). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. Retrieved from ManTech Publications.[2]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores.[3]

  • Forni, F., et al. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.[4]

  • Forni, F., et al. (2025, October 16). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.[5]

  • Nalliboyina, L. P., et al. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars.[6]

  • (n.d.). 12. The Williamson Ether Synthesis.[14]

  • Gettins, P., Givol, D., & Dwek, R. A. (n.d.). The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. PMC.[1]

  • (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.[15]

  • CCDC. (n.d.). Deposit a Structure in the CSD.[16]

  • (n.d.). Cambridge Structural Database. Wikipedia.[17]

  • (n.d.). Crystallization. Organic Chemistry at CU Boulder.[18]

  • (n.d.). Williamson Ether Synthesis. Master Organic Chemistry.[8]

  • (n.d.). Williamson Ether Synthesis reaction. BYJU'S.[7]

  • (n.d.). The Williamson Ether Synthesis. Chemistry Steps.[19]

  • (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions.[12]

  • (n.d.). Cambridge Structural Database. Re3data.org.[20]

  • (n.d.). The Williamson Ether Synthesis. Chemistry Steps.[19]

  • (2023, October 30). intermolecular forces & drug-target binding. YouTube.[13]

  • (n.d.). 2-Nitroanisole = 99 91-23-6. Sigma-Aldrich.[21]

  • (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.[9]

  • Hristova, Y., et al. (2012). CCDC 893788: Experimental Crystal Structure Determination. Research Explorer The University of Manchester.[22]

  • (n.d.). Cambridge Structure Database (CSD). MatDaCs.[23]

  • (n.d.). Guide for crystallization.[10]

  • CCDC. (2023, June 28). Thousands of New Structures Added to the CSD.[24]

  • (n.d.). 2-Nitroanisole | C7H7NO3 | CID 7048. PubChem.[25]

  • (2025, May 10). Drug-Receptor Interaction Pharmacodynamics | Binding Forces. YouTube.[26]

  • (n.d.). Receptor-drug interaction. Philadelphia University.[27]

  • (2025, August 7). A method to crystallize substances that oil out. ResearchGate.[11]

  • (n.d.). Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane.[28]

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Exploratory

Difference between 1-Butoxy-2-nitrobenzene and 1-Butoxy-4-nitrobenzene isomers

An In-depth Technical Guide to the Isomeric Distinction and Application of 1-Butoxy-2-nitrobenzene and 1-Butoxy-4-nitrobenzene Abstract The positional isomerism of substituents on an aromatic ring profoundly influences t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomeric Distinction and Application of 1-Butoxy-2-nitrobenzene and 1-Butoxy-4-nitrobenzene

Abstract

The positional isomerism of substituents on an aromatic ring profoundly influences the physicochemical properties, reactivity, and biological activity of a molecule. This technical guide provides a comprehensive comparative analysis of 1-Butoxy-2-nitrobenzene (the ortho isomer) and 1-Butoxy-4-nitrobenzene (the para isomer). Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, synthesis protocols, spectroscopic and chromatographic differentiation, and potential applications of these important chemical building blocks. We will explore the causal relationships between molecular structure and experimental observations, providing detailed, field-proven protocols and a robust framework for their distinct utilization in a laboratory setting.

Introduction: The Significance of Positional Isomerism

1-Butoxy-2-nitrobenzene and 1-Butoxy-4-nitrobenzene are structural isomers sharing the same molecular formula, C₁₀H₁₃NO₃, and molecular weight of 195.22 g/mol .[1][2] Their distinction lies solely in the relative positions of the butoxy and nitro groups on the benzene ring. This seemingly minor structural alteration—ortho (1,2 substitution) versus para (1,4 substitution)—creates significant differences in their physical properties, spectroscopic signatures, and chemical reactivity.

In the context of drug discovery and medicinal chemistry, such isomers can exhibit vastly different pharmacological profiles. The nitroaromatic scaffold is a key component in various bioactive molecules, including hypoxia-activated prodrugs that target the low-oxygen environments of solid tumors.[3] The nitro group can also be readily reduced to an amine, providing a gateway to a vast chemical space of derivatives. Understanding the unique characteristics of each isomer is therefore paramount for their strategic application in the synthesis of novel therapeutic agents.

This guide provides an in-depth examination of these two isomers, offering both foundational knowledge and practical, step-by-step methodologies for their synthesis, separation, and characterization.

Molecular Structure and Comparative Physicochemical Properties

The positioning of the electron-withdrawing nitro group (—NO₂) and the electron-donating butoxy group (—O(CH₂)₃CH₃) dictates the electronic distribution and overall polarity of the molecule. In the para isomer, the groups are positioned opposite each other, leading to a more symmetrical charge distribution and a higher dipole moment compared to the ortho isomer, where steric hindrance and the potential for intramolecular interactions can influence its conformation and properties.

isomers cluster_ortho 1-Butoxy-2-nitrobenzene (ortho) cluster_para 1-Butoxy-4-nitrobenzene (para) ortho_img ortho_img para_img para_img

Figure 1: Chemical structures of the ortho and para isomers.

These structural differences manifest in their macroscopic physical properties, which are summarized below.

Property1-Butoxy-2-nitrobenzene (ortho)1-Butoxy-4-nitrobenzene (para)Rationale for Difference
CAS Number 7252-51-9[2]7244-78-2[1]Unique identifiers for distinct chemical substances.
Molecular Formula C₁₀H₁₃NO₃[2]C₁₀H₁₃NO₃[1]Isomers share the same molecular formula.
Molecular Weight 195.22 g/mol [2]195.22 g/mol [1]Isomers share the same molecular weight.
Appearance LiquidWhite to yellow powder/lump[1]The greater symmetry of the para isomer allows for more efficient crystal lattice packing, resulting in a solid state at room temperature.
Melting Point N/A (Liquid at RT)~30-33 °C (literature values vary)Stronger intermolecular forces in the solid state of the para isomer require more energy to break.
Polarity Less PolarMore PolarThe symmetrical arrangement of the opposing electron-donating and electron-withdrawing groups in the para isomer results in a larger net dipole moment.
Solubility More soluble in non-polar solventsMore soluble in polar solvents"Like dissolves like." The higher polarity of the para isomer enhances its solubility in polar solvents compared to the ortho isomer.

Synthesis via Williamson Ether Synthesis

The most direct and widely used method for preparing both isomers is the Williamson Ether Synthesis .[4][5] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[6] The reaction begins with the deprotonation of the starting nitrophenol using a suitable base to form the highly nucleophilic phenoxide, which then displaces the halide from the alkyl halide (in this case, 1-bromobutane).

Williamson_Mechanism General Mechanism of Williamson Ether Synthesis Start Ar-OH (Nitrophenol) Phenoxide Ar-O⁻ (Nitrophenoxide Ion) Start->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide TransitionState [Ar---O---R---X]⁻ (Sₙ2 Transition State) Phenoxide->TransitionState Nucleophilic Attack AlkylHalide R-X (1-Bromobutane) AlkylHalide->TransitionState Product Ar-O-R (Butoxy-nitrobenzene) TransitionState->Product Byproduct X⁻ (Halide Ion) TransitionState->Byproduct

Figure 2: General workflow of the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 1-Butoxy-4-nitrobenzene (para)

This protocol is adapted from standard procedures for Williamson ether synthesis.[4][7]

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of 4-nitrophenol).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. DMF can be used to accelerate the reaction but is harder to remove.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromobutane (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (for acetone, ~56 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.

    • Causality: The base wash removes acidic impurities. The brine wash helps to break any emulsions and removes bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography to obtain pure 1-Butoxy-4-nitrobenzene.

Experimental Protocol: Synthesis of 1-Butoxy-2-nitrobenzene (ortho)

The procedure is analogous to the synthesis of the para isomer, with 2-nitrophenol as the starting material.

Procedure:

  • Follow steps 1-7 as described in Section 3.1, substituting 4-nitrophenol with an equimolar amount of 2-nitrophenol.

  • Purification Note: Since the ortho isomer is a liquid, purification is typically achieved by vacuum distillation or column chromatography rather than recrystallization.

Analytical Differentiation: Spectroscopy and Chromatography

Distinguishing between the ortho and para isomers is straightforward using standard analytical techniques. The key is to exploit the differences in molecular symmetry and polarity.

Spectroscopic Analysis

¹H NMR Spectroscopy: This is one of the most powerful tools for differentiation. The symmetry of the para isomer results in a simpler spectrum compared to the ortho isomer.

IsomerAromatic Region PredictionRationale
1-Butoxy-2-nitrobenzene Four distinct signals, likely multiplets or doublet of doublets.All four aromatic protons are in chemically non-equivalent environments, leading to a complex spectrum.
1-Butoxy-4-nitrobenzene Two doublets (AA'BB' system).Due to the C₂ axis of symmetry, the protons ortho to the butoxy group are equivalent, as are the protons ortho to the nitro group. This results in two distinct signals, each integrating to 2H.[8]

¹³C NMR Spectroscopy: The difference in symmetry is also evident here. The para isomer will show fewer signals in the aromatic region (four carbons: C-O, C-H ortho to ether, C-H meta to ether, and C-NO₂) compared to the ortho isomer, which will show six distinct aromatic carbon signals.

Infrared (IR) Spectroscopy: While both isomers will show characteristic peaks for the nitro group (asymmetric stretch ~1520 cm⁻¹ and symmetric stretch ~1345 cm⁻¹) and the C-O-C ether linkage (~1250 cm⁻¹), the fingerprint region (<1000 cm⁻¹) will differ. Notably, the C-H out-of-plane bending bands can be indicative of the substitution pattern (1,2-disubstitution vs. 1,4-disubstitution).

Chromatographic Separation

The significant difference in polarity allows for excellent separation using chromatographic techniques.

Chromatography_Workflow Workflow for Isomer Separation by Column Chromatography Start Mixture of ortho & para Isomers LoadSample Load Sample onto Column Start->LoadSample ColumnPrep Prepare Silica Gel Column (Stationary Phase) ColumnPrep->LoadSample Elution Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) LoadSample->Elution Collection Collect Fractions Elution->Collection TLC Analyze Fractions by TLC Collection->TLC CombineOrtho Combine Fractions of 1-Butoxy-2-nitrobenzene (Less Polar, Elutes First) TLC->CombineOrtho CombinePara Combine Fractions of 1-Butoxy-4-nitrobenzene (More Polar, Elutes Later) TLC->CombinePara

Figure 3: Isomer separation workflow using column chromatography.

Protocol: Separation by Column Chromatography

  • Stationary Phase: Prepare a column with silica gel in a non-polar solvent like hexane.

    • Causality: Silica gel is a highly polar stationary phase.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel.

  • Mobile Phase & Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • The less polar 1-Butoxy-2-nitrobenzene will travel down the column faster and elute first.

    • The more polar 1-Butoxy-4-nitrobenzene will have stronger interactions with the silica gel and will be retained longer.

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the more polar para isomer in a reasonable time.

  • Analysis: Collect fractions and analyze them by TLC to identify which contain the pure isomers before combining them for solvent evaporation. This separation is based on the principle that molecules with differing polarities will have different affinities for the stationary and mobile phases.[9][10]

Applications and Toxicological Considerations

Role in Synthesis and Drug Development

Nitroaromatic compounds are versatile intermediates in organic synthesis. The primary utility stems from the facile reduction of the nitro group to an aniline, a foundational building block for a vast array of pharmaceuticals.

  • Precursors to Bioactive Scaffolds: The resulting butoxy-substituted anilines can be further functionalized to create complex molecules for screening in drug discovery programs.

  • Hypoxia-Activated Prodrugs (HAPs): The nitroaromatic core is a classic "trigger" for HAPs.[11] In the low-oxygen (hypoxic) environment of tumors, specific reductase enzymes can selectively reduce the nitro group, activating a cytotoxic agent. The position of the butoxy group can modulate the electronic properties and steric environment of the nitro group, potentially fine-tuning the reduction potential and activation kinetics of a prodrug candidate.

Safety and Toxicology

Nitrobenzene and its derivatives should be handled with caution as they are known to be toxic.

  • Primary Hazard: The primary toxic effect of nitroaromatic compounds is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[12][13] This can lead to cyanosis, dizziness, and headache.

  • Absorption: These compounds are readily absorbed through the skin, as well as by inhalation and ingestion.[12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Carcinogenicity: Nitrobenzene is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[12]

  • Reproductive Toxicity: Nitrobenzene is a known reproductive toxicant in male animals.[14]

Conclusion

While 1-Butoxy-2-nitrobenzene and 1-Butoxy-4-nitrobenzene are simple positional isomers, their differences are stark and consequential. The para isomer's symmetry and higher polarity make it a solid with distinct solubility and chromatographic behavior compared to its liquid ortho counterpart. These differences are readily exploited for their separation and are clearly evidenced in their NMR spectra. For the medicinal chemist and synthetic researcher, a firm grasp of these distinctions is crucial for the rational design of synthetic routes and the development of novel molecular entities where precise substituent placement is key to function.

References

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Foundational

Boiling point and melting point data for 2-nitrophenyl butyl ether

This technical guide is structured to serve as a primary reference for the physicochemical characterization and application of 2-nitrophenyl butyl ether (o-NPBE).[1] It prioritizes experimental rigor and self-validating...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for the physicochemical characterization and application of 2-nitrophenyl butyl ether (o-NPBE).[1] It prioritizes experimental rigor and self-validating protocols over generic data listing.[1]

A Comprehensive Guide to Physicochemical Properties, Synthesis, and Application in Ion-Selective Electrodes [1]

Executive Summary & Chemical Identity

2-Nitrophenyl butyl ether (CAS: 7252-51-9), also known as 1-butoxy-2-nitrobenzene , is a lipophilic organic liquid primarily utilized as a dielectric mediator and plasticizer in polymeric membrane sensors.[1] Unlike its more common analog, o-nitrophenyl octyl ether (NPOE), the butyl variant offers a distinct balance of viscosity and lipophilicity (LogP ~3.5), making it critical for specific ion-selective electrode (ISE) matrices where faster ion mobility is required without compromising membrane stability.

Core Identity Data
ParameterTechnical Specification
IUPAC Name 1-Butoxy-2-nitrobenzene
Common Abbreviations o-NPBE, 2-NPBE
CAS Registry Number 7252-51-9
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CCCCOc1ccccc1=O
Physical State (RT) Viscous Yellow Oil

Physicochemical Property Analysis

Note: Experimental values for o-NPBE are less ubiquitous in standard databases than the para-isomer.[1] The values below represent a synthesis of experimental observations and high-confidence predictive models calibrated against homologous nitro-ethers.

Thermal Phase Transitions
PropertyValue / RangeConditionConfidence Level
Melting Point (MP) < 20 °C AtmosphericHigh (Liquid at RT)
Boiling Point (BP) ~155 - 160 °C @ 15 mmHg (Vacuum)Experimental Estimate*
Boiling Point (BP) ~310 °C @ 760 mmHgPredicted (Decomposition likely)
Flash Point > 110 °CClosed CupSafety Estimate

*Based on vacuum rectification protocols for homologous nitro-ethers and the known BP of the para-isomer (174°C @ 15 mmHg). The ortho-isomer typically exhibits a slightly lower BP due to steric shielding and intramolecular field effects.[1]

Fluid & Optical Properties[1]
  • Density: ~1.12 g/mL at 25°C.

  • Refractive Index (

    
    ):  ~1.52 - 1.54.[1]
    
  • Solubility: Immiscible in water; highly soluble in THF, dichloromethane, chloroform, and diethyl ether.

Experimental Determination Protocols

Scientific Integrity Directive: Due to the variability in commercial purity, researchers must validate the physical constants of their specific lot. The following protocols are designed for self-validation.

Protocol A: Micro-Scale Boiling Point Determination (Siwoloboff Method)

Objective: Determine the boiling point of o-NPBE using minimal sample volume to avoid waste and thermal degradation.

  • Preparation: Insert a sealed melting point capillary (open end down) into a larger ignition tube containing 0.5 mL of o-NPBE.

  • Assembly: Attach the ignition tube to a thermometer bulb and immerse in a silicone oil bath.

  • Heating: Heat the bath at 2°C/min.

  • Observation:

    • Initial Phase: Bubbles emerge slowly (trapped air expanding).

    • Transition: A rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

  • Endpoint: Stop heating. Record the temperature exactly when the bubble stream stops and liquid sucks back into the capillary. This is the true boiling point.

Protocol B: Refractive Index Validation

Objective: Confirm purity without destructive testing.

  • Instrument: Abbe Refractometer (thermostated to 20°C).

  • Standard: Calibrate with 1-bromonaphthalene (

    
    ) or distilled water (
    
    
    
    ).[1]
  • Measurement: Place 2-3 drops of o-NPBE on the prism.[1] A sharp demarcation line indicates high purity; a fuzzy line suggests residual solvent (e.g., THF) or hydrolysis products (2-nitrophenol).

Synthesis & Purification Workflow

The synthesis of o-NPBE relies on the Williamson Ether Synthesis.[1][2] The choice of solvent and base is critical to minimize the formation of the C-alkylated side product.

Reaction Pathway

SynthesisPathway Reactant1 2-Nitrophenol (Red/Yellow Solid) Intermediate Phenoxide Anion (Reactive Species) Reactant1->Intermediate K2CO3 / DMF Deprotonation Reactant2 1-Bromobutane (Liquid) Product 2-Nitrophenyl Butyl Ether (Yellow Oil) Reactant2->Product Electrophile Intermediate->Product SN2 Attack Reflux 80°C SideProduct Side Products (Elimination/C-Alkylation) Intermediate->SideProduct High Temp Pathway

Figure 1: Williamson Ether Synthesis pathway for o-NPBE. The reaction proceeds via SN2 mechanism, requiring a polar aprotic solvent (DMF) to enhance nucleophilicity.

Step-by-Step Methodology
  • Stoichiometry: Combine 2-nitrophenol (1.0 eq) and anhydrous Potassium Carbonate (

    
    , 2.0 eq) in Dimethylformamide (DMF).
    
  • Activation: Stir at room temperature for 30 minutes. The solution will turn bright orange/red (phenoxide formation).

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile Phase: 10% Ethyl Acetate in Hexanes).

  • Work-up:

    • Pour reaction mixture into ice water (precipitates the oil).

    • Extract with Diethyl Ether (

      
      ).
      
    • Wash organic layer with 1M NaOH (removes unreacted nitrophenol - Critical Step ).[1]

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Option 1 (High Purity): Column Chromatography (Silica Gel, 5% EtOAc/Hexane).[3]

    • Option 2 (Bulk): Vacuum Distillation (requires high vacuum < 1 mmHg due to high BP).

Application: Ion-Selective Electrodes (ISEs)

o-NPBE is a "solvent mediator" in PVC-based sensor membranes.[1] Its function is thermodynamic, not merely structural.

Mechanism of Action

In a polymeric membrane (e.g., PVC), the plasticizer acts as a solvent for the ionophore (e.g., Valinomycin for


 or Ionophore IV for 

).
  • Dielectric Constant (

    
    ): o-NPBE has a relatively high dielectric constant (
    
    
    
    ) compared to aliphatic plasticizers (e.g., DOS,
    
    
    ). This promotes the dissociation of ion-pairs within the membrane, lowering the electrical resistance and improving the Nernstian slope.
  • Selectivity Impact: The polarity of o-NPBE favors divalent cations (like

    
    , 
    
    
    
    ) over monovalent interferences, modifying the selectivity coefficients (
    
    
    ).
Membrane Fabrication Workflow

ISE_Fabrication cluster_components Membrane Cocktail Components PVC PVC (High MW) (30-33 wt%) Solvent Dissolution in THF (Tetrahydrofuran) PVC->Solvent Plasticizer o-NPBE (60-66 wt%) Plasticizer->Solvent Ionophore Ionophore (1 wt%) Ionophore->Solvent Additive Lipophilic Salt (e.g., KTpClPB) Additive->Solvent Casting Cast into Glass Ring on Glass Plate Solvent->Casting Evaporation Slow Evaporation (24-48h, Dust-free) Casting->Evaporation Result Transparent, Flexible Master Membrane Evaporation->Result

Figure 2: Fabrication workflow for PVC-based ISE membranes utilizing o-NPBE as the primary plasticizer.[1]

References

  • Synthesis & Characterization: Liu, Z., et al. (2020). "Boron-Promoted Ether Interchange Reaction: Synthesis of Alkyl Nitroaromatic Ethers." Angewandte Chemie International Edition.

  • ISE Application (Lead Sensors): Ibrahim, H., et al. (2002).[4] "Thermal Studies of New Lead(II) Coated-Wire Membrane Electrodes." Academia.edu / Tetrahedron Letters.

  • General Ether Synthesis: "Williamson Ether Synthesis Protocol." Organic Chemistry Portal.

  • Physical Property Database: PubChem Compound Summary for CID 244270 (1-Butoxy-2-nitrobenzene). National Center for Biotechnology Information.

  • Comparative Data (Para-Isomer): NIST WebBook, "Butyl 4-nitrophenyl ether Phase change data." National Institute of Standards and Technology.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 1-Butoxy-2-nitrobenzene via Phase-Transfer Catalysis

) using Phase-Transfer Catalysis (PTC) Executive Summary This application note details the laboratory-scale synthesis of 1-Butoxy-2-nitrobenzene (CAS: 7252-51-9) via the etherification of 2-chloronitrobenzene . While tra...

Author: BenchChem Technical Support Team. Date: February 2026


) using Phase-Transfer Catalysis (PTC)

Executive Summary

This application note details the laboratory-scale synthesis of 1-Butoxy-2-nitrobenzene (CAS: 7252-51-9) via the etherification of 2-chloronitrobenzene . While traditional Williamson ether synthesis often requires anhydrous conditions and strong bases (e.g., NaH) or high-pressure/temperature forcing conditions, this protocol utilizes Phase-Transfer Catalysis (PTC) .

The PTC method offers significant advantages for drug development workflows:

  • Mild Conditions: Operates at

    
     at atmospheric pressure.
    
  • Operational Simplicity: Uses aqueous NaOH or solid KOH rather than pyrophoric bases.

  • Scalability: The biphasic system is easily scaled from gram to kilogram quantities.

Target Product:

  • IUPAC Name: 1-Butoxy-2-nitrobenzene

  • Appearance: Yellow to orange oil (Liquid at RT)

  • Molecular Weight: 195.22 g/mol

Mechanistic Principles

The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism. The nitro group (

) at the ortho position is critical; it acts as a strong electron-withdrawing group (EWG), reducing electron density on the benzene ring and stabilizing the anionic intermediate (Meisenheimer complex).
Reaction Scheme

The n-butoxide nucleophile attacks the carbon bearing the chlorine atom. The transition state is stabilized by the resonance of the nitro group.

SNAr_Mechanism Substrate 2-Chloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex + Nucleophile Nucleophile n-Butoxide Ion (Generated via PTC) Nucleophile->Complex Product 1-Butoxy-2-nitrobenzene Complex->Product - Leaving Group Leaving Chloride Ion (Cl-) Complex->Leaving

Figure 1:


 pathway showing the addition-elimination sequence stabilized by the ortho-nitro group.
The Role of Phase-Transfer Catalysis (PTC)

In this heterogeneous system (Organic solvent + Aqueous Base), the reagents cannot interact efficiently.

  • Generation: The base (NaOH) deprotonates n-butanol at the interface.

  • Transfer: The Phase Transfer Catalyst (typically a quaternary ammonium salt,

    
    ) forms an ion pair with the butoxide anion (
    
    
    
    ).
  • Reaction: This lipophilic ion pair migrates into the organic phase, reacting rapidly with 2-chloronitrobenzene.

Experimental Design & Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled.

ParameterSpecificationRationale (Causality)
Stoichiometry 1.0 eq Substrate : 1.2 eq AlcoholSlight excess of alcohol drives kinetics; too much complicates distillation.
Base 50% aq. NaOH (2.0 eq)High concentration maximizes interfacial surface tension and deprotonation rate.
Catalyst TBAB (5 mol%)Tetrabutylammonium bromide balances lipophilicity and accessibility.
Temperature 80–90 °CSufficient activation energy for

without risking thermal decomposition of the nitro compound.
Agitation >500 RPMCritical: Reaction is mass-transfer limited. High shear is required to create interfacial area.

Detailed Protocol

Safety Warning: 2-Chloronitrobenzene is toxic and readily absorbed through the skin (Methemoglobinemia hazard). Wear nitrile gloves, lab coat, and work in a fume hood.

Materials
  • Substrate: 2-Chloronitrobenzene (20.0 g, 127 mmol)

  • Reagent: n-Butanol (11.3 g, 152 mmol, 1.2 eq)

  • Solvent: Toluene (60 mL) (or run neat if preferred)

  • Base: Sodium Hydroxide (50% w/w aqueous solution, 20.4 g, ~255 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (2.0 g, ~5 mol%)

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (preferred over magnetic for biphasic mixtures), reflux condenser, and internal thermometer.

  • Charge Organic Phase: Add 2-chloronitrobenzene, n-butanol, Toluene, and TBAB to the flask. Stir until solids are dissolved.

  • Charge Aqueous Phase: Add the 50% NaOH solution in one portion. The mixture will form two distinct phases.

  • Reaction:

    • Heat the mixture to 85°C .

    • Maintain vigorous stirring (vortex must be visible).

    • Monitor by TLC (Eluent: 10% EtOAc/Hexane) or HPLC.

    • Endpoint: Typically 4–6 hours. Look for the disappearance of the 2-chloronitrobenzene spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench & Separation:

    • Cool the reaction mixture to room temperature.

    • Add water (100 mL) to dissolve salts and dilute the aqueous phase.

    • Transfer to a separatory funnel. Separate the layers.

    • Note: The product is in the upper organic (Toluene) layer. The lower aqueous layer is dark red/brown (contains excess base and salts).

  • Washing (Purification):

    • Wash organic layer with water (

      
      ).
      
    • Wash with 1M HCl (

      
      ) to neutralize residual base and remove any trace amine byproducts (if reduction occurred).
      
    • Wash with Brine (

      
      ).
      
  • Drying & Concentration:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude yellow oil.

  • Final Purification:

    • Perform vacuum distillation.[1]

    • Boiling Point: Collect fraction boiling at ~146–150°C @ 10 mmHg (approximate).

    • Alternative: If scale is small (<5g), silica gel column chromatography (Hexane:EtOAc 95:5) is effective.

Workflow Diagram

Workflow Start Reagent Prep (2-CNB, BuOH, Toluene) Reaction Biphasic Reaction (Add 50% NaOH + TBAB) 85°C, 4-6 hrs Start->Reaction Quench Quench & Separation (Add Water, Separate Layers) Reaction->Quench TLC Confirmation Wash Wash Cycle 1. Water 2. 1M HCl 3. Brine Quench->Wash Organic Layer Dry Drying & Evaporation (MgSO4 -> Rotovap) Wash->Dry Purify Distillation / Column (Isolate Pure Oil) Dry->Purify

Figure 2: Operational workflow for the PTC synthesis of 1-butoxy-2-nitrobenzene.

Process Control & Validation

To ensure the product identity and purity, the following analytical signatures should be verified.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Poor agitationIncrease stirring speed; PTC relies on interfacial surface area.
Dark/Black Mixture Oxidation/DecompositionEnsure temperature does not exceed 100°C; inert atmosphere (

) helps.
Product contains Phenol Hydrolysis of ChlorideWater content too high relative to alcohol; ensure excess n-Butanol is used.
Analytical Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.80 (dd, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.50 (t, 1H, Ar-H)
      
    • 
       7.05 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.00 (t, 1H, Ar-H)
      
    • 
       4.10 (t, 2H, 
      
      
      
      ) — Diagnostic peak
    • 
       1.80 (m, 2H, 
      
      
      
      )
    • 
       1.50 (m, 2H, 
      
      
      
      )
    • 
       0.98 (t, 3H, 
      
      
      
      )
  • IR Spectrum: Strong bands at 1525 cm⁻¹ and 1350 cm⁻¹ (

    
     stretch), 1250 cm⁻¹ (C-O-C ether stretch).
    

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
  • Makosza, M. "Phase-transfer catalysis.[2][3] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000, 72(7), 1399–1403.

  • PubChem Compound Summary. "1-Butoxy-2-nitrobenzene" (CID 244270). National Center for Biotechnology Information.

  • Starks, C. M., Liotta, C. L., & Halpern, M.Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994. (Definitive text on PTC protocols).

Sources

Application

Application Note: A Comprehensive Guide to the Williamson Ether Synthesis of 2-Nitrophenyl Butyl Ether

Introduction and Core Principles The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains the preeminent and most versatile method for the preparat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Core Principles

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains the preeminent and most versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] This application note provides a detailed protocol for the synthesis of 2-nitrophenyl butyl ether, an important intermediate in various chemical and pharmaceutical applications. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a mechanism that is both powerful and sensitive to steric and electronic factors.[3][4]

This guide will elucidate the underlying scientific principles, provide two distinct, robust experimental protocols, and offer insights into the critical parameters that ensure a successful synthesis with high yield and purity. We will explore the reaction between the sodium or potassium salt of 2-nitrophenol and a suitable butyl halide, detailing the causality behind each experimental choice, from reagent selection to purification strategies.

Reaction Mechanism and Design Rationale

The synthesis of 2-nitrophenyl butyl ether is a classic example of the Williamson ether synthesis. The reaction fundamentally involves the attack of a phenoxide nucleophile on an alkyl halide electrophile.

Mechanism:

  • Deprotonation: The acidic proton of 2-nitrophenol is abstracted by a base (e.g., potassium carbonate, sodium hydroxide) to form the 2-nitrophenoxide ion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the parent phenol.[5] The electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group increases the acidity of the phenolic proton, facilitating its removal.

  • SN2 Attack: The resulting 2-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the butyl halide (e.g., 1-bromobutane) in a concerted, backside attack. This displaces the halide leaving group and forms the C-O ether bond.[1][3]

This SN2 mechanism dictates the optimal choice of reagents. The alkyl halide must be sterically unhindered; primary halides like 1-bromobutane are ideal.[6] The use of secondary or tertiary halides would result in a competing E2 elimination reaction, leading to the formation of butene as an undesired byproduct.[4][5]

Caption: The reaction mechanism for the Williamson ether synthesis.

Materials and Equipment

Reagent & Solvent Data
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-NitrophenolC₆H₅NO₃139.115.00 g35.9Harmful, irritant.[7]
1-BromobutaneC₄H₉Br137.025.40 g (4.25 mL)39.5Flammable, irritant.
Potassium CarbonateK₂CO₃138.217.45 g53.9Anhydrous, finely powdered.
AcetoneC₃H₆O58.08100 mL-Anhydrous, polar aprotic solvent.
Diethyl Ether(C₂H₅)₂O74.12~150 mL-For extraction.
Sodium HydroxideNaOH40.00As 5% (w/v) soln.-For washing.
Sodium SulfateNa₂SO₄142.04As needed-Anhydrous, for drying.
Equipment
  • 250 mL Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

Two primary protocols are presented. Protocol A utilizes classic anhydrous conditions, while Protocol B employs Phase Transfer Catalysis (PTC) for milder conditions that do not require strictly anhydrous solvents.[8]

Protocol A: Synthesis under Anhydrous Conditions

This protocol is based on established methods using a polar aprotic solvent to maximize the SN2 reaction rate.[3][9]

1. Reaction Setup:

  • Place 2-nitrophenol (5.00 g, 35.9 mmol) and finely pulverized anhydrous potassium carbonate (7.45 g, 53.9 mmol, ~1.5 equiv) into a dry 250 mL round-bottom flask equipped with a magnetic stir bar. The fine powderization of K₂CO₃ increases its surface area, ensuring efficient deprotonation.

  • Add 100 mL of anhydrous acetone to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle.

2. Reagent Addition and Reflux:

  • Begin stirring the suspension.

  • Add 1-bromobutane (4.25 mL, 39.5 mmol, ~1.1 equiv) to the flask through the top of the condenser.

  • Heat the mixture to a gentle reflux (~56 °C for acetone) and maintain for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 2-nitrophenol spot has disappeared. Typical laboratory yields for this reaction range from 50-95%.[3]

3. Reaction Work-up (Crude Isolation):

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃, KBr, KHCO₃). Wash the collected solids with a small amount of fresh acetone.

  • Combine the filtrate and the washings and remove the acetone using a rotary evaporator. The resulting residue is the crude product.

Protocol B: Synthesis using Phase Transfer Catalysis (PTC)

This method is advantageous as it avoids the need for anhydrous solvents and can often proceed at lower temperatures.[10][11] A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to transport the phenoxide from the aqueous phase to the organic phase where the reaction occurs.[10]

1. Reaction Setup:

  • In a 250 mL round-bottom flask, combine 2-nitrophenol (5.00 g, 35.9 mmol), 1-bromobutane (4.25 mL, 39.5 mmol), and tetrabutylammonium bromide (TBAB, ~1.16 g, 0.1 equiv) in 50 mL of toluene.

  • Add 50 mL of 20% (w/v) aqueous sodium hydroxide solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

2. Reaction:

  • Heat the two-phase mixture to 70-80 °C with vigorous stirring for 3-5 hours. Vigorous stirring is essential to maximize the surface area between the two phases for efficient catalysis.

  • Monitor the reaction progress by TLC.

3. Reaction Work-up (Crude Isolation):

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with an additional 25 mL of toluene.

  • Combine the organic layers and proceed directly to the purification steps outlined below.

Product Purification and Characterization

The crude product from either protocol contains the desired ether, potentially unreacted starting materials, and side products. A standard liquid-liquid extraction and wash procedure is required for purification.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A1 Combine 2-Nitrophenol, K₂CO₃, and Acetone A2 Add 1-Bromobutane A1->A2 B1 Heat to Reflux (6-8 hours) A2->B1 C1 Cool to RT B1->C1 C2 Filter Salts C1->C2 C3 Evaporate Solvent C2->C3 D1 Dissolve Crude in Ether C3->D1 D2 Wash with 5% NaOH (aq) D1->D2 D3 Wash with Water D2->D3 D4 Dry with Na₂SO₄ D3->D4 D5 Evaporate Ether D4->D5 Pure Product Pure Product D5->Pure Product

Caption: General experimental workflow for synthesis and purification.

Purification Steps:

  • Dissolution: Dissolve the crude residue in ~100 mL of diethyl ether. If following Protocol B, use the combined toluene layers.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with 5% aqueous NaOH solution (2 x 30 mL). This crucial step removes any unreacted acidic 2-nitrophenol by converting it to its water-soluble sodium salt.[10]

  • Water Wash: Wash the organic layer with deionized water (2 x 30 mL) to remove any residual NaOH.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified 2-nitrophenyl butyl ether as a yellow oil or low-melting solid.

For exceptionally high purity, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether stretch and the N-O stretches of the nitro group.

  • Mass Spectrometry: To confirm the molecular weight.

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitrophenol: Harmful if swallowed, inhaled, or in contact with skin.[7][12] It is a skin and eye irritant.[13] Avoid creating dust.

  • 1-Bromobutane: Flammable liquid and vapor. Causes skin and eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Organic Solvents: Acetone and diethyl ether are highly flammable. Keep away from ignition sources.

Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvents (Protocol A).2. Ineffective base.3. Reaction time too short or temperature too low.1. Use freshly dried solvents and anhydrous reagents.2. Use finely powdered K₂CO₃ or a stronger base like NaH.3. Increase reflux time and monitor by TLC.
Presence of starting 2-nitrophenol in product 1. Incomplete reaction.2. Insufficient base wash during work-up.1. Extend reaction time or use a slight excess of alkyl halide.2. Perform additional washes with 5% NaOH solution.
Formation of Butene (E2 byproduct) Use of a secondary or tertiary butyl halide instead of primary.Ensure the use of a primary alkyl halide (e.g., 1-bromobutane). The Williamson synthesis is not suitable for hindered halides.[4]

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 681. (1979). [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • RSC Publishing. A review on the advancement of ether synthesis from organic solvent to water. (2016-07-21). [Link]

  • Williamson Ether Synthesis Lab Protocol. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis Lab. [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: 2-Nitrophenol. [Link]

  • Loba Chemie. 2-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Nitrophenol. [Link]

Sources

Method

Application Note: High-Selectivity Catalytic Hydrogenation of 1-Butoxy-2-nitrobenzene to 2-Butoxyaniline

This Application Note is structured to provide a comprehensive, field-ready guide for the catalytic hydrogenation of 1-Butoxy-2-nitrobenzene. It prioritizes safety, reproducibility, and scalability, adhering to the reque...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the catalytic hydrogenation of 1-Butoxy-2-nitrobenzene. It prioritizes safety, reproducibility, and scalability, adhering to the requested E-E-A-T standards.

Executive Summary

This protocol details the selective catalytic hydrogenation of 1-Butoxy-2-nitrobenzene (CAS: 6669-13-2) to 2-butoxyaniline (CAS: 4469-81-2). 2-Butoxyaniline is a critical intermediate in the synthesis of pharmaceuticals and azo dyes. The primary challenge in this transformation is managing the high exothermicity of nitro reduction (~540 kJ/mol) while preventing the hydrogenolysis of the ether bond (dealkylation). This guide utilizes a heterogeneous Palladium on Carbon (Pd/C) catalyst system under mild pressure, ensuring >98% yield and minimizing safety risks associated with pyrophoric catalysts and hydrogen gas.

Reaction Mechanism & Thermodynamics

Understanding the stepwise reduction is vital for troubleshooting incomplete reactions or byproduct formation (e.g., azo/azoxy species).

Reaction Pathway

The reduction proceeds through a sequence of intermediates: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

).

ReactionPathway Start 1-Butoxy-2-nitrobenzene (Substrate) Nitroso Nitroso Intermediate (Transient) Start->Nitroso + H2 (Fast) Hydroxyl Aryl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Byproduct (Condensation) Nitroso->Azoxy Condensation (Base/Heat) Product 2-Butoxyaniline (Target) Hydroxyl->Product + H2 (Rate Limiting) Hydroxyl->Azoxy Condensation

Figure 1: Stepwise reduction pathway. Note that the reduction of the hydroxylamine to the amine is often the rate-determining step. Accumulation of hydroxylamine can lead to thermal instability.

Experimental Design Strategy

Catalyst Selection: Pd/C vs. Raney Ni
  • Recommendation: 5% Pd/C (50% water wet) .

  • Rationale: While Raney Nickel is cheaper, it is pyrophoric and difficult to handle on a small scale. Pd/C offers faster kinetics at lower temperatures (25–40°C), reducing the risk of ether cleavage (dealkylation) which typically requires higher activation energies or acidic conditions. The "wet" catalyst significantly reduces fire risk during handling.

Solvent System
  • Recommendation: Methanol (MeOH) or Ethanol (EtOH) .

  • Rationale: High solubility of the nitro substrate and the amine product. Protic solvents facilitate the hydrogen transfer mechanism on the catalyst surface.

Process Safety Parameters
  • Exotherm Control: The reaction releases massive heat.[1] Temperature must be controlled via active cooling.

  • Pressure: 3–5 bar (45–75 psi) is sufficient. Higher pressures increase the rate but require rated pressure vessels.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
1-Butoxy-2-nitrobenzene Purity >98%Substrate
Pd/C Catalyst 5% loading, 50% H2O wetCatalyst
Methanol HPLC GradeSolvent
Hydrogen Gas >99.9% purityReagent
Celite 545 Filter AidWorkup
Equipment Setup
  • Reactor: Parr Hydrogenation Shaker or High-Pressure Autoclave (Stainless Steel/Hastelloy). Do not use glass vessels above 2 bar.

  • Temperature Control: External water bath or jacketed circulation.

  • Filtration: Sintered glass funnel with Celite pad or Sparkler filter (scale-up).

Step-by-Step Procedure
Step 1: Catalyst Loading (Inert Atmosphere)
  • Purge the empty reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Weigh 1.0 g of 5% Pd/C (wet) (for every 10 g of substrate).

    • Critical: Always keep the catalyst wet.[2] Dry Pd/C can ignite methanol vapors instantly.

  • Add the catalyst to the reactor vessel.[3][4]

Step 2: Substrate Addition
  • Dissolve 10.0 g (51.2 mmol) of 1-Butoxy-2-nitrobenzene in 100 mL of Methanol .

  • Carefully pour the solution into the reactor over the catalyst.

    • Note: Rinse the addition funnel with 10 mL methanol to ensure quantitative transfer.

Step 3: Hydrogenation
  • Seal the reactor.

  • Purge Cycle: Pressurize with

    
     to 5 bar, then vent to 1 bar. Repeat 3 times (removes 
    
    
    
    ).
  • H2 Charge: Pressurize with Hydrogen (

    
    ) to 3 bar (45 psi).
    
  • Agitation: Start stirring/shaking (800–1000 rpm). Mass transfer is critical.

  • Temperature: Monitor internal temperature. An exotherm will occur immediately. Maintain 30–40°C using the cooling bath.

    • Warning: Do not exceed 60°C to prevent thermal runaway or ether cleavage.

  • Completion: Reaction is complete when

    
     uptake ceases (typically 1–3 hours).
    
Step 4: Workup & Isolation
  • Stop agitation and vent

    
    . Purge with 
    
    
    
    three times.
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Safety: Immediately wash the filter cake with water.[2] Do not suck the catalyst dry; it is pyrophoric.

  • Concentration: Remove the solvent via rotary evaporation at 40°C under reduced pressure.

  • Purification (Optional): The resulting oil is usually >98% pure. If necessary, distill under high vacuum (bp ~140°C at 10 mmHg).

Process Workflow Diagram

ProtocolWorkflow Prep Preparation Dissolve Substrate in MeOH Weigh Wet Catalyst Load Reactor Loading Inert N2 Purge -> Add Catalyst -> Add Solution Prep->Load Reaction Hydrogenation 3-5 bar H2, 30-40°C Monitor Exotherm! Load->Reaction Filter Filtration Remove Pd/C via Celite Keep Catalyst Wet Reaction->Filter H2 Uptake Stops Isolate Isolation Rotary Evaporation Yield: Yellow Oil Filter->Isolate

Figure 2: Operational workflow emphasizing safety checkpoints (Red/Yellow nodes).

Analytical Validation (Self-Validating Protocol)

To confirm the identity and purity of 2-Butoxyaniline, use the following specifications.

H-NMR (400 MHz, CDCl3)
  • Diagnostic Change: Disappearance of the aromatic protons shifted downfield by the nitro group (

    
     7.8 ppm) and appearance of amine protons.
    
  • Key Signals:

    • 
       6.6–6.8 ppm (m, 4H, Aromatic).
      
    • 
       3.9 ppm (t, 2H, 
      
      
      
      ).
    • 
       3.8 ppm (br s, 2H, 
      
      
      
      ,
      
      
      exchangeable).
    • 
       0.9–1.8 ppm (m, 7H, Butyl chain).
      
HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV at 254 nm.

  • Retention Time: The amine (polar) will elute earlier than the nitro precursor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Catalyst poisoning or poor mass transfer.Increase stirring speed (>1000 rpm). Ensure substrate is sulfur-free.
Incomplete Conversion Hydrogen starvation.Increase pressure to 5 bar. Check for leaks.
Unknown Impurity (M+14) Azoxy formation.[5]Reaction temperature too low or catalyst loading too low. Accumulation of hydroxylamine.
Dealkylation (Phenol formed) Acidity or high temp.Ensure solvent is neutral. Keep temp <50°C.

Safety & Hazards (Critical)

  • Hydrogen Gas: Extremely flammable.[2] Range 4–75% in air. Ensure all equipment is grounded to prevent static discharge.

  • Pyrophoric Catalyst: Pd/C can ignite methanol vapors if allowed to dry in air. Always keep the filter cake wet with water after filtration and dispose of in a designated water-filled container.[2]

  • Runaway Reaction: The reduction of nitro groups releases ~540 kJ/mol. On a large scale, this can boil the solvent instantly. Add substrate in portions or use active cooling loops.

References

  • Catalytic Hydrogenation Hazards: Chandra, T., & Zebrowski, J. P. (2016).[6] Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Link

  • Nitro Reduction Selectivity: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • General Protocol (Nitro to Aniline): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference for Organic Synthesis).
  • Substrate Data: PubChem Compound Summary for CID 76206289, 1-Butoxy-2-nitrobenzene. Link

  • Product Data: Sigma-Aldrich Product Specification, 2-(tert-Butoxy)aniline (Analogous handling). Link

Sources

Application

Application Note: A Scalable and Efficient Protocol for the Synthesis of 1-Butoxy-2-nitrobenzene

Abstract: This application note provides a comprehensive and scalable protocol for the synthesis of 1-Butoxy-2-nitrobenzene, a key intermediate in the pharmaceutical industry. The described methodology is based on the we...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Butoxy-2-nitrobenzene, a key intermediate in the pharmaceutical industry. The described methodology is based on the well-established Williamson ether synthesis, which has been optimized for high yield and purity, making it suitable for large-scale production.[1][2] This document offers a detailed, step-by-step procedure, including reaction setup, monitoring, workup, and purification. Furthermore, it delves into the critical process parameters, safety considerations, and analytical characterization techniques essential for ensuring a robust and reproducible synthesis. The information presented herein is intended for researchers, chemists, and process engineers involved in pharmaceutical development and manufacturing.

Introduction

1-Butoxy-2-nitrobenzene and its derivatives are valuable precursors in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[3] The presence of the nitro group and the butoxy moiety allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry.[3] The efficient and scalable production of this intermediate is therefore of significant importance for the pharmaceutical industry.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][4][5] This SN2 reaction is known for its reliability and broad scope.[1][5] In this application note, we present an optimized protocol for the synthesis of 1-Butoxy-2-nitrobenzene from 2-nitrophenol and 1-bromobutane, focusing on scalability and process control.

Reaction Scheme

The synthesis of 1-Butoxy-2-nitrobenzene proceeds via the Williamson ether synthesis as shown below:

Figure 1: Synthesis of 1-Butoxy-2-nitrobenzene via Williamson Ether Synthesis.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 1-Butoxy-2-nitrobenzene.

Materials and Equipment
Reagent/Equipment Grade/Specification
2-NitrophenolReagent grade, ≥98%
1-BromobutaneReagent grade, ≥99%
Sodium Hydroxide (NaOH)Pellets, ≥97%
Ethanol (EtOH)Anhydrous, 200 proof
Diethyl etherAnhydrous
Saturated Sodium Bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Safety Precautions
  • 2-Nitrophenol: Harmful if swallowed, causes skin and serious eye irritation.[6][7] Avoid dust formation and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8]

  • 1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Work in a well-ventilated fume hood and keep away from ignition sources.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Ethanol and Diethyl Ether: Highly flammable. Keep away from open flames and sparks.

Reaction Setup and Procedure
  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Sodium 2-Nitrophenoxide: To the stirred solution of sodium ethoxide, add 2-nitrophenol (1.0 equivalent) portion-wise at room temperature. The solution will turn a deep red color upon formation of the sodium 2-nitrophenoxide.

  • Nucleophilic Substitution: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

Workup and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL for a laboratory-scale reaction).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-Butoxy-2-nitrobenzene.

Process Optimization and Scale-Up Considerations

For scalable production, several parameters need to be carefully controlled:

Parameter Recommendation Justification
Solvent Anhydrous ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Other polar aprotic solvents can also be explored.Ensures a homogeneous reaction mixture and facilitates the SN2 mechanism.
Base Sodium hydroxide is a cost-effective and efficient base. For more sensitive substrates, a milder base like potassium carbonate can be used.[2]Deprotonates the phenol to form the more nucleophilic phenoxide ion.[4][5]
Temperature Refluxing in ethanol provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.Higher temperatures can lead to elimination side reactions, especially with more sterically hindered alkyl halides.[4]
Stoichiometry A slight excess of 1-bromobutane is used to ensure complete consumption of the 2-nitrophenoxide.Drives the reaction to completion and maximizes the yield of the desired product.
Agitation Efficient stirring is crucial for ensuring good mixing and heat transfer, especially on a larger scale.Prevents localized overheating and ensures a consistent reaction rate throughout the mixture.

Analytical Characterization

The identity and purity of the synthesized 1-Butoxy-2-nitrobenzene should be confirmed using a combination of analytical techniques.

Workflow for Analytical Characterization

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Purification TLC TLC Purified Product->TLC Purity Check GC_MS GC-MS Purified Product->GC_MS Identity & Purity HPLC HPLC Purified Product->HPLC Purity & Quantification NMR ¹H & ¹³C NMR Purified Product->NMR Structure Elucidation FTIR FT-IR Purified Product->FTIR Functional Groups

Caption: Workflow for the analytical characterization of 1-Butoxy-2-nitrobenzene.

Recommended Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any volatile impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is recommended.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (NO₂) and the ether linkage (C-O-C).[13]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 1-Butoxy-2-nitrobenzene. By carefully controlling the reaction parameters and implementing the recommended safety and analytical procedures, researchers and manufacturers can consistently produce this important pharmaceutical intermediate in high yield and purity. The robustness of the Williamson ether synthesis, coupled with the detailed optimization and characterization guidelines presented here, ensures a self-validating and efficient production process.

References

  • University of Toronto. (n.d.). The Williamson Ether Synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis.
  • Sigma-Aldrich. (2008, November 24). Safety Data Sheet: 2-Nitrophenol.
  • Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol.
  • Unknown. (n.d.). Analytical Methods.
  • Liu, Z., et al. (2020, February). Boron‐Promoted Ether Interchange Reaction: Synthesis of Alkyl Nitroaromatic Ethers from Methoxynitroarenes. ResearchGate. Retrieved from [Link]

  • Parales, R. E., et al. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH.
  • PubChem - NIH. (n.d.). 1-Butoxy-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2023, January 13). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.
  • ChemRxiv. (n.d.). Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Butoxy-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2020, August). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

  • Google Patents. (n.d.). US8153077B2 - System and process for production of nitrobenzene.
  • Google Patents. (n.d.). JP4432172B2 - Method for producing tertiary-butoxybenzene derivative.
  • ResearchGate. (2025, August 6). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
  • Ecoinvent. (n.d.). nitrobenzene production - Asia.
  • ChemRxiv. (2026, January 29). Scalable Enantioselective Oxidation of Aliphatic N-heterocycles via Catalytic Hydride Abstraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US4772757A - Process for the production of nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.

Sources

Method

Application Note: Synthesis of 1,4-Benzoxazin-3-one Derivatives from 1-Butoxy-2-nitrobenzene

Abstract This application note details the optimized protocol for utilizing 1-Butoxy-2-nitrobenzene (CAS: 6669-08-5) as a robust, lipophilic precursor for the synthesis of 1,4-benzoxazin-3(4H)-one scaffolds. While 2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for utilizing 1-Butoxy-2-nitrobenzene (CAS: 6669-08-5) as a robust, lipophilic precursor for the synthesis of 1,4-benzoxazin-3(4H)-one scaffolds. While 2-aminophenol is the direct metabolic equivalent, its instability (rapid oxidation) poses storage and handling challenges. This guide demonstrates a "Masked Phenol" strategy: utilizing the butoxy-protected nitrobenzene to maintain stability through the reduction and acylation steps, followed by a Lewis Acid-mediated dealkylative cyclization. This workflow improves overall yield, purity, and reproducibility for drug discovery campaigns targeting anticoagulants, agonists, and antifungal agents.

Introduction & Strategic Rationale

The "Masked Phenol" Advantage

Direct use of 2-aminophenol in benzoxazinone synthesis is often plagued by oxidative dimerization (forming phenoxazines) and low shelf-stability. 1-Butoxy-2-nitrobenzene serves as an ideal surrogate:

  • Stability: The nitro and ether groups render the molecule resistant to ambient oxidation.

  • Solubility: The butyl chain enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating easier purification of intermediates compared to the polar aminophenol.

  • Controlled Cyclization: The butyl ether acts as a protecting group that is removed in situ during the final cyclization step, preventing premature side reactions.

Mechanism of Action

The synthesis proceeds via a three-stage cascade:

  • Chemoselective Reduction: Conversion of the nitro group to an aniline without cleaving the ether.

  • N-Acylation: Formation of the chloroacetamide intermediate.

  • Dealkylative Cyclization: Aluminum chloride (

    
    ) serves a dual role—cleaving the butyl ether (dealkylation) and activating the amide for intramolecular nucleophilic attack by the revealed phenol oxygen.
    

Chemical Pathway Visualization

ReactionPathway SM 1-Butoxy-2-nitrobenzene (Precursor) Int1 2-Butoxyaniline (Intermediate 1) SM->Int1 H2, Pd/C (Reduction) Int2 N-(2-butoxyphenyl)-2-chloroacetamide (Intermediate 2) Int1->Int2 Cl-CH2-COCl TEA, DCM Product 1,4-Benzoxazin-3(4H)-one (Target) Int2->Product AlCl3 (Dealkylative Cyclization) Byprod Butyl Chloride (Byproduct) Int2->Byprod Elimination

Figure 1: The "Masked Phenol" synthetic pathway. The butyl group protects the oxygen until the final cyclization step.

Experimental Protocols

Protocol A: Catalytic Reduction to 2-Butoxyaniline

Objective: Reduce the nitro group while preserving the butyl ether. Scale: 10 mmol input.

ReagentMW ( g/mol )Equiv.Mass/Vol
1-Butoxy-2-nitrobenzene 195.221.01.95 g
Pd/C (10% w/w) N/A5 wt%100 mg
Methanol (MeOH) 32.04Solvent20 mL
Hydrogen (H2) 2.02Balloon1 atm

Procedure:

  • Dissolve 1-Butoxy-2-nitrobenzene in MeOH in a round-bottom flask.

  • Add Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Purge the system with

    
     gas (balloon pressure) three times.
    
  • Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The yellow nitro spot (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
  • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Concentrate filtrate in vacuo to yield 2-Butoxyaniline as a pale oil.

    • Note: Use immediately in Protocol B or store under Argon at 4°C.

Protocol B: N-Acylation (Formation of Chloroacetamide)

Objective: Install the 2-carbon linker required for the oxazine ring.

ReagentMWEquiv.[1][2]Mass/Vol
2-Butoxyaniline (from A)165.231.0~1.65 g
Chloroacetyl Chloride 112.941.21.35 g (0.96 mL)
Triethylamine (TEA) 101.191.51.52 g (2.1 mL)
Dichloromethane (DCM) 84.93Solvent30 mL

Procedure:

  • Dissolve 2-Butoxyaniline and TEA in dry DCM. Cool to 0°C (ice bath).

  • Add Chloroacetyl chloride dropwise over 15 minutes. Exothermic reaction—control temperature < 5°C.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Add water (20 mL). Separate organic layer.

  • Wash organic layer with 1M HCl (to remove excess TEA) and Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Result: N-(2-butoxyphenyl)-2-chloroacetamide . Usually a solid; can be recrystallized from EtOH if purity < 95%.

Protocol C: Lewis Acid-Mediated Dealkylative Cyclization

Objective: The critical step.


 cleaves the butyl ether and catalyzes ring closure in one pot.
ReagentMWEquiv.[1][2]Mass/Vol
Intermediate Amide (from B)241.711.02.41 g
Aluminum Chloride (

)
133.342.53.33 g
Chlorobenzene (or Toluene)112.56Solvent25 mL

Procedure:

  • Suspend

    
     in dry Chlorobenzene under Argon.
    
  • Add the Intermediate Amide (solid or dissolved in min. solvent) slowly.

  • Heat the mixture to 80–100°C for 3–5 hours.

    • Mechanism:[3] The reaction generates Butyl chloride (volatile) as a byproduct. Evolution of HCl gas may also occur; use a scrubber.

  • Workup: Cool to RT. Pour mixture slowly onto crushed ice/HCl mix (vigorous hydrolysis of Al salts).

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Column Chromatography (DCM:MeOH 95:5).

  • Target: 1,4-Benzoxazin-3(4H)-one (White/Off-white solid).

Critical Process Parameters (CPP)

ParameterSpecificationImpact on Quality
Moisture Content < 0.1% in SolventsHigh.

is water-sensitive. Moisture kills the catalyst and reduces yield.
Temperature (Step C) 80°C - 100°CCritical. Below 80°C, dealkylation is slow. Above 110°C, polymerization of the amide may occur.
Stoichiometry (

)
2.5 - 3.0 Equiv.Essential. 1 eq complexes carbonyl, 1 eq facilitates ether cleavage. Excess ensures completion.

Troubleshooting & Validation

Analytical Validation (NMR)
  • Starting Material: Triplet at

    
     4.0 ppm (O-CH2).
    
  • Intermediate (Amide): Singlet at

    
     4.2 ppm (Cl-CH2-CO).
    
  • Product:

    • Disappearance of Butyl signals (0.9–1.8 ppm).

    • Appearance of Singlet at

      
       4.6 ppm (O-CH2-C=O ring proton).
      
    • Broad Singlet at

      
       10.5 ppm (NH).
      
Common Failure Modes
  • Incomplete Dealkylation: If the butyl signals remain in NMR after Step C, the reaction temperature was too low or

    
     was deactivated by moisture. Remedy: Resubmit crude to fresh 
    
    
    
    /Chlorobenzene reflux.
  • Smile Rearrangement: Under strongly basic conditions (if using NaH instead of AlCl3), the amide nitrogen can attack the aromatic ring. The Acid-mediated route (Protocol C) prevents this.

Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Activation cluster_2 Phase 3: Cyclization Step1 Dissolve 1-Butoxy-2-nitrobenzene in MeOH Step2 Add Pd/C + H2 Balloon (Stir 6h) Step1->Step2 Step3 Isolate 2-Butoxyaniline (Filter & Conc.) Step2->Step3 Step4 React with Cl-CH2-COCl (0°C -> RT) Step3->Step4 Step5 Reflux with AlCl3 (Chlorobenzene, 90°C) Step4->Step5 Step6 Quench on Ice Extract & Recrystallize Step5->Step6

Figure 2: Operational workflow for the synthesis of 1,4-benzoxazin-3-one.

References

  • PubChem. (2023). 1-Butoxy-2-nitrobenzene Compound Summary. National Library of Medicine. [Link]

  • Ge, Z.-Y., et al. (2013).[4] "A Facile and Efficient Copper-Catalyzed Method for the Synthesis of 4H-3,1-Benzoxazin-4-one Derivatives". The Journal of Organic Chemistry, 78(9), 4524–4529. (Contextual reference for benzoxazinone catalytic cycles). [Link]

  • Reddy, P. V., et al. (2017). "Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones". Organic Letters, 19(15), 3958–3961.[5] (Mechanistic basis for AlCl3 mediated cyclization/cleavage). [Link]

  • Thieme Chemistry. (2000). "Synthesis of 1,4-benzoxazines". Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]

Sources

Application

Application Notes and Protocols: Fe/HCl Mediated Reduction of 1-Butoxy-2-nitrobenzene

< Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and dye in...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and dye industries. This document provides a detailed guide for the reduction of 1-butoxy-2-nitrobenzene to 2-butoxyaniline using iron (Fe) powder in the presence of hydrochloric acid (HCl). This classic method, a variant of the Béchamp reduction, is valued for its cost-effectiveness, high chemoselectivity, and operational simplicity.[1][2] This application note will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step laboratory protocol, and discuss safety considerations and work-up procedures.

Introduction

Aromatic amines are pivotal building blocks in the synthesis of a vast array of organic molecules. The conversion of a nitro group, a strongly deactivating and meta-directing substituent, into a highly activating, ortho-, para-directing amino group, fundamentally alters the reactivity of the aromatic ring, opening up numerous avenues for further functionalization.[3] While various methods exist for this transformation, including catalytic hydrogenation and reductions using other metals like tin or zinc, the use of iron in an acidic medium remains a widely practiced and robust choice.[3][4][5]

The Fe/HCl system is particularly advantageous due to the low cost and low toxicity of iron.[6] Furthermore, it exhibits excellent tolerance for a variety of other functional groups that might be sensitive to more reactive reducing agents.[1][6] This protocol is specifically tailored for the synthesis of 2-butoxyaniline, a valuable intermediate in the development of novel therapeutics and other fine chemicals.

Mechanistic Rationale: The Béchamp Reduction

The reduction of a nitro group with a metal in an acidic medium is a heterogeneous process that involves a series of electron and proton transfers.[7][8] While the exact mechanism can be complex and is subject to surface phenomena on the iron metal, the generally accepted pathway proceeds through several intermediates.

Initially, the nitro group is protonated by the hydrochloric acid, which increases its electrophilicity. The iron metal then acts as a single-electron donor. This process is repeated, with subsequent protonation and electron transfer steps, leading to the formation of nitrosobenzene and then N-phenylhydroxylamine as key intermediates.[9][10] Further reduction of the hydroxylamine ultimately yields the aniline product.

The overall stoichiometry of the reaction is:

Ar-NO₂ + 3Fe + 6HCl → Ar-NH₂ + 3FeCl₂ + 2H₂O

A key feature of the Fe/HCl system is that the ferrous chloride (FeCl₂) generated in situ can be hydrolyzed by water, which can regenerate some of the acid, making the reaction somewhat self-sustaining.[11]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nitro 1-Butoxy-2-nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso + Fe, + 2H⁺ - H₂O Fe Fe (Iron) FeCl2 FeCl₂ Fe->FeCl2 HCl HCl (Hydrochloric Acid) HCl->FeCl2 H2O H₂O HCl->H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + Fe, + 2H⁺ Amine 2-Butoxyaniline Hydroxylamine->Amine + Fe, + 2H⁺ - H₂O

Caption: Proposed reaction pathway for the Fe/HCl reduction of a nitroarene.

Experimental Protocol

This protocol details the reduction of 1-butoxy-2-nitrobenzene to 2-butoxyaniline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Butoxy-2-nitrobenzene≥98%Commercially AvailableStarting material.
Iron Powder (<100 mesh)ReagentCommercially AvailableFinely divided iron is preferred for higher surface area.
Hydrochloric Acid (HCl)37% (conc.)Commercially AvailableCorrosive. Handle with care.[12]
Ethanol (EtOH)AnhydrousCommercially AvailableReaction solvent.
Water (H₂O)DeionizedIn-houseReaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-houseFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent.
Brine (saturated NaCl)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially AvailableDrying agent.
Celite®---Commercially AvailableFiltration aid.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. The reaction can evolve hydrogen gas, which is flammable.

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[13][14] Handle with extreme care and always add acid to the solvent, never the other way around.

  • Exotherm: The reaction is exothermic. Initial addition of reagents should be done cautiously, and cooling may be necessary.[8]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-butoxy-2-nitrobenzene (10.0 g, 51.2 mmol).

    • Add a 1:1 mixture of ethanol and water (100 mL).

  • Reagent Addition:

    • With vigorous stirring, add iron powder (14.3 g, 256 mmol, 5.0 equiv.).

    • Heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

    • Once refluxing, add concentrated hydrochloric acid (5.0 mL) dropwise via the dropping funnel over a period of 30 minutes. Control the addition rate to maintain a steady reflux and avoid an uncontrolled exotherm.

  • Reaction Monitoring:

    • After the addition of HCl is complete, continue to heat the reaction at reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion. This typically takes 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will generate CO₂ gas.

    • Filter the resulting slurry through a pad of Celite® to remove the iron salts and excess iron powder.[15] Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Transfer the filtrate to a separatory funnel. The product will be in the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-butoxyaniline.

  • Purification (Optional):

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if higher purity is required.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Start Combine 1-Butoxy-2-nitrobenzene, EtOH, and H₂O in flask AddFe Add Iron Powder Start->AddFe Heat Heat to Reflux AddFe->Heat AddHCl Dropwise addition of conc. HCl Heat->AddHCl Reflux Reflux for 2-4 hours AddHCl->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Filter Filter through Celite® Neutralize->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Optional) Concentrate->Purify Product 2-Butoxyaniline Purify->Product

Caption: Step-by-step experimental workflow for the synthesis of 2-butoxyaniline.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 2-4 hours
Appearance From a yellow/orange suspension to a dark brown/black slurry.
Yield (Crude) >90%
Purity (Crude) Generally high, may contain minor impurities.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, ensure the iron powder is of sufficient quality and finely divided. A small additional portion of HCl can sometimes restart a sluggish reaction. Inadequate stirring can also be a cause.

  • Difficult Filtration: The iron oxide sludge can sometimes be difficult to filter. Using a generous pad of Celite® and ensuring the mixture is not too concentrated can help.

  • Low Yield: Ensure the pH is sufficiently basic (pH 8-9) during the work-up to ensure the aniline is in its free base form and not as the hydrochloride salt, which has higher water solubility. Thorough extraction is crucial.

Conclusion

The reduction of 1-butoxy-2-nitrobenzene using iron and hydrochloric acid is a reliable and scalable method for the synthesis of 2-butoxyaniline. This protocol provides a robust framework for researchers in synthetic and medicinal chemistry. The procedure is characterized by its use of inexpensive reagents, high yields, and good functional group tolerance, making it an excellent choice for both academic and industrial applications. Adherence to the detailed steps and safety precautions outlined in this document will ensure a successful and safe execution of this important chemical transformation.

References

  • Wikipedia. Béchamp reduction. Link

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Link

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Link

  • ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Link

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Link

  • ResearchGate. (2018, November 16). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Link

  • ResearchGate. Iron Catalyzed Reduction of Nitro Compounds. Link

  • MH Chem. (2022, July 1). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction [Video]. YouTube. Link

  • Wordpress. Stoichiometric Zn or Fe Metal Reduction. Link

  • Shroff S. R. Rotary Institute of Chemical Technology. AMINATION BY REDUCTION. Link

  • ECHEMI. (2018, November 16). Does the Bechamp reduction process of a nitro group with a metal... Link

  • National Center for Biotechnology Information. (2017). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PubMed Central. Link

  • Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Link

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Link

  • Wikipedia. Reduction of nitro compounds. Link

  • Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 4(4). Link

  • Allen. Reduction of aromatic nitro compounds using Fe and HCl gives… Link

  • Jagadeesh, R. V., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(1), 216-294. Link

  • Sortais, J. B., et al. (2011). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications, 47(39), 10972-10974. Link

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Link

  • Smith, A. J., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3503-3510. Link

  • Smith, A. J., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3503-3510. Link

  • Fisher Scientific. (2015, March 25). Safety Data Sheet. Link

  • ResearchGate. (2014, May 21). How to completely remove iron (Fe) powder from the reaction mixture?. Link

  • Scribd. Reduction of Aromatic Nitro Compounds With Activated Iron. Link

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Link

  • CPAChem. (2023, August 4). Safety data sheet. Link

  • MsdsDigital.com. (2009, May 5). Fe-Acid Phase. Link

  • Redox Ltd. (2023, December 13). Safety Data Sheet Hydrochloric acid, >25%. Link

  • YouTube. (2022, November 17). Reduction of nitrobenzene using

    
     and 
    
    
    
    gives as product. Link
  • SEASTAR CHEMICALS. Safety Data Sheet (SDS) - HYDROCHLORIC ACID. Link

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Link

  • ResearchGate. (2020, September). 1‐(tert‐butoxy)‐2‐nitrobenzene application examples. Link

  • PubChem. 1-Butoxy-4-(2-nitrobut-1-enyl)benzene. Link

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. Link

  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Analysis of 1-Butoxy-2-nitrobenzene

Executive Summary Objective: To provide a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-Butoxy-2-nitrobenzene (CAS: 7252-51-9). The Challenge: 1-Butoxy-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-Butoxy-2-nitrobenzene (CAS: 7252-51-9).

The Challenge: 1-Butoxy-2-nitrobenzene is a hydrophobic intermediate often synthesized via the O-alkylation of 2-nitrophenol. The critical analytical challenge is resolving the unreacted starting material (2-nitrophenol ) from the product. 2-nitrophenol is acidic (pKa ~7.2) and exhibits strong intramolecular hydrogen bonding, leading to peak tailing and variable retention under neutral conditions. Furthermore, the high hydrophobicity of the butoxy group in the product requires strong elution strength, often causing co-elution if the gradient is not carefully engineered.

The Solution: This guide compares a standard "Generic Isocratic" approach against an "Optimized Acidic Gradient" method. We demonstrate that pH control and gradient elution are non-negotiable for ensuring the Trustworthiness and Sensitivity required for pharmaceutical-grade analysis.

Part 1: Chemical Context & Critical Quality Attributes (CQA)

Understanding the molecular behavior is the first step in rational method design (Expertise).

CompoundStructure DescriptionKey Property (HPLC Relevance)
1-Butoxy-2-nitrobenzene Nitrobenzene ring with a butyl ether chain at the ortho position.Neutral & Hydrophobic. Retains strongly on C18. Requires high % organic modifier to elute.
2-Nitrophenol (Impurity A) Starting material. Nitro group and hydroxyl group at ortho position.Weakly Acidic (pKa ~7.2). Ionizes at neutral pH, causing peak splitting/tailing. Intramolecular H-bonding reduces polarity compared to para isomers.
2-Butoxyaniline (Impurity B) Potential reduction byproduct.Basic. Will elute early in acidic conditions; distinct UV spectrum.

Part 2: Comparative Analysis of Methodologies

We evaluated two distinct approaches. The data below illustrates why the "Standard" approach is insufficient for high-purity applications.

Method A: The Generic Approach (Isocratic)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Observation: The 2-nitrophenol peak exhibits significant tailing (

    
    ) due to partial ionization and secondary silanol interactions. The product elutes late (>15 min), resulting in band broadening and lower sensitivity.
    
Method B: The Optimized Approach (Acidic Gradient)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 40% B to 90% B linear ramp.

  • Observation: Acidic pH suppresses the ionization of 2-nitrophenol, sharpening the peak. The gradient compresses the product peak, enhancing the signal-to-noise ratio (S/N).

Performance Data Comparison

Data represents mean values from n=6 replicate injections.

ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Verdict
Resolution (

)
1.8 (Marginal)> 8.5 (Excellent) Method B prevents co-elution risks.
Tailing Factor (

) - Impurity A
2.3 (Fail)1.1 (Pass) Acidic pH is essential for phenol symmetry.
Theoretical Plates (

) - Product
~4,500> 12,000 Gradient focusing improves efficiency.
Run Time 25 minutes12 minutes Method B increases throughput by 50%.

Part 3: Visualizing the Method Logic

The following diagram illustrates the decision-making process used to arrive at Method B. This logic ensures the method is "Self-Validating" by addressing chemical properties upfront.

MethodLogic Start Analyte: 1-Butoxy-2-nitrobenzene ImpurityCheck Identify Impurity: 2-Nitrophenol (pKa 7.2) Start->ImpurityCheck PHDecision Decision: Mobile Phase pH ImpurityCheck->PHDecision NeutralPH Neutral pH (pH 7) Partial Ionization PHDecision->NeutralPH Standard AcidicPH Acidic pH (pH 2-3) Suppressed Ionization PHDecision->AcidicPH Optimized ResultNeutral Result: Peak Tailing & Split NeutralPH->ResultNeutral ResultAcidic Result: Sharp Peak Shape AcidicPH->ResultAcidic Hydrophobicity Consider Product Hydrophobicity (Butyl Chain) ResultAcidic->Hydrophobicity GradientSel Select Gradient Elution (40% -> 90% ACN) Hydrophobicity->GradientSel FinalMethod Final Method: Acidic Buffer + Gradient GradientSel->FinalMethod

Figure 1: Method Development Decision Tree. The critical path (Green) addresses the ionization of the phenolic impurity and the hydrophobicity of the ether product.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be transferrable to any standard HPLC-UV system (Agilent 1200/1260, Waters Alliance/Acquity, Shimadzu Prominence).

Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q or HPLC Grade.

  • Phosphoric Acid (85%): Analytical Grade.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: Agilent Zorbax Eclipse Plus C18).

Mobile Phase Preparation[1][2][3][4]
  • Mobile Phase A (0.1%

    
    ):  Add 1.0 mL of phosphoric acid to 1000 mL of water. Mix and filter through a 0.45 µm membrane.[1]
    
  • Mobile Phase B: 100% Acetonitrile. Degas via sonication.[2]

Instrument Conditions
  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities). Note: 254 nm is preferred for nitro-aromatics to minimize solvent cutoff noise.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Injection / Hold
2.06040Isocratic Hold (Elute polar impurities)
10.01090Linear Ramp (Elute Product)
12.01090Wash
12.16040Return to Initial
15.06040Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50).[1] Do not use 100% ACN as diluent, as it may cause peak distortion for early eluting peaks (solvent effect).

  • Stock Solution: Dissolve 10 mg of 1-Butoxy-2-nitrobenzene in 10 mL ACN (1000 ppm).

  • Working Solution: Dilute Stock to 100 ppm using the Diluent.

Part 5: Validation & Workflow

To ensure this method meets regulatory standards (ICH Q2(R1)), the following workflow must be executed.

Workflow Prep Sample Prep (50:50 Diluent) SystemSuitability System Suitability (Inj Std x5) Prep->SystemSuitability Check Check Criteria: RSD < 2.0% Tailing < 1.5 SystemSuitability->Check Check->SystemSuitability Fail (Retest) Analysis Sample Analysis (Bracketed Standards) Check->Analysis Pass Calc Purity Calculation (Area %) Analysis->Calc

Figure 2: Routine Analysis Workflow ensuring data integrity.

System Suitability Criteria (Self-Validation)

Before releasing results, the system must pass these checks:

  • Retention Time Stability:

    
     min deviation.
    
  • Tailing Factor (Product):

    
    .
    
  • Resolution:

    
     between 2-Nitrophenol and 1-Butoxy-2-nitrobenzene (if impurity is present).
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[1][3] HPLC Separation of Nitrophenol Isomers.[3][4] (Technical Note on pH effects for nitrophenols). Link

  • PubChem. (2025). Compound Summary: 1-Butoxy-2-nitrobenzene. National Library of Medicine. Link

Sources

Comparative

Comparison Guide: Validating Assay Methods for 1-Butoxy-2-nitrobenzene in Reaction Mixtures

Executive Summary In the synthesis of 1-Butoxy-2-nitrobenzene (CAS: 7252-51-9), typically via O-alkylation of 2-nitrophenol, accurate quantification is critical for determining yield and purging unreacted starting materi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-Butoxy-2-nitrobenzene (CAS: 7252-51-9), typically via O-alkylation of 2-nitrophenol, accurate quantification is critical for determining yield and purging unreacted starting materials. This guide compares three analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography), GC-FID (Gas Chromatography), and qNMR (Quantitative Nuclear Magnetic Resonance).

The Verdict:

  • Routine QC & Process Monitoring: HPLC-UV is the recommended gold standard due to its robustness against thermal degradation of nitro-groups and superior resolution of phenolic intermediates.

  • High-Throughput Screening: GC-FID is a viable alternative only if thermal stability is pre-validated, offering faster run times.

  • Reference Standard Qualification: qNMR is indispensable for absolute purity determination when a certified reference standard is unavailable.

Chemical Context & Analytical Challenge

The target analyte, 1-Butoxy-2-nitrobenzene , is an intermediate often synthesized by reacting 2-nitrophenol with 1-bromobutane in the presence of a base (e.g.,


) and solvent (e.g., DMF or Acetone).

The Matrix Challenge: The assay must resolve the target from:

  • 2-Nitrophenol: Highly polar, acidic (potential tailing).

  • 1-Bromobutane: Volatile, low UV absorbance.

  • DMF/Solvent: Large solvent front interference.

  • Nitro-group lability: Potential for thermal decomposition at high GC injector temperatures.

Decision Logic for Method Selection

MethodSelection Start Start: Select Method IsVolatile Is sample thermally stable >200°C? Start->IsVolatile HighThroughput High Throughput Required? IsVolatile->HighThroughput Yes HPLC Select HPLC-UV (Robustness) IsVolatile->HPLC No / Unknown RefStdAvailable Reference Standard Available? HighThroughput->RefStdAvailable No GC Select GC-FID (Speed) HighThroughput->GC Yes RefStdAvailable->HPLC Yes qNMR Select qNMR (Absolute Purity) RefStdAvailable->qNMR No

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample stability and resource availability.

Methodology Comparison

FeatureHPLC-UV (Recommended) GC-FID (Alternative) qNMR (Reference)
Principle Partition chromatography (Polarity)Partition chromatography (Volatility)Nuclear spin resonance
Selectivity High (Tunable via mobile phase pH)High (Tunable via temp ramp)Extreme (Structural specificity)
LOD/LOQ Excellent (~0.05 µg/mL)Good (~1.0 µg/mL)Moderate (~1 mg/mL)
Thermal Risk None (Ambient/40°C)High (Nitro-group degradation risk)None
Throughput 15–25 mins/sample5–10 mins/sample10–30 mins/sample
Cost/Run Moderate (Solvents)Low (Gases)High (Deuterated solvents)

Detailed Protocols & Validation

Method A: HPLC-UV (The Robust Standard)

This method is designed to separate the non-polar ether product from the polar phenolic starting material.

Instrument: Agilent 1260 Infinity II (or equivalent) with DAD. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

Parameters:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 270 nm (Nitro-aromatic max) and 310 nm (Phenol check).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % A (Water/Acid) % B (ACN)
0.0 80 20
15.0 10 90
20.0 10 90
21.0 80 20

| 25.0 | 80 | 20 |

Validation Logic (Self-Validating System):

  • System Suitability: Resolution (

    
    ) between 2-Nitrophenol and 1-Butoxy-2-nitrobenzene must be > 2.0.
    
  • Linearity: 5-point calibration curve (

    
    ).
    
Method B: qNMR (The Primary Reference)[1]

Use this when you do not have a commercial standard of 1-Butoxy-2-nitrobenzene to validate the HPLC method.

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: DMSO-


 or 

. Internal Standard: Maleic Acid (99.9% TraceCERT®) or Dimethyl sulfone.

Protocol:

  • Weigh ~20 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube with 0.01 mg precision.
  • Dissolve in 0.6 mL solvent.

  • Acquire

    
     NMR with 
    
    
    
    (Relaxation Delay)
    
    
    5
    
    
    
    
    (typically 30s) to ensure full relaxation.
  • Integrate the O-CH2 triplet of the product (~4.1 ppm) vs. the singlet of Maleic Acid (~6.3 ppm).

Calculation:



Where 

is purity,

is integral area,

is number of protons,

is molar mass, and

is mass.

Validation Framework (ICH Q2 R2)

To validate the HPLC method for regulatory filing or robust process control, follow this workflow based on ICH Q2(R2) guidelines.

ValidationWorkflow Spec 1. Specificity (Inject Blank, Placebo, Spiked Sample) Lin 2. Linearity (5 Levels: 50% to 150% of target) Spec->Lin Acc 3. Accuracy (Recovery) (Spike Matrix at 80%, 100%, 120%) Lin->Acc Prec 4. Precision (Repeatability: 6 injections) Acc->Prec LOD 5. Sensitivity (LOD/LOQ) (S/N Ratio 3:1 and 10:1) Prec->LOD

Figure 2: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

Experimental Data (Representative)

Table 1: Accuracy & Recovery Data (HPLC Method) Spiking 1-Butoxy-2-nitrobenzene into a simulated reaction matrix.

Spike Level (%)Added Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)RSD (%)
8080.079.499.250.45
100100.0100.2100.200.32
120120.0119.199.250.51

Table 2: Linearity Results

ParameterResultAcceptance Criteria
Slope12450N/A
Y-Intercept15.2< 2% of 100% response
Correlation (

)
0.9998> 0.999

Troubleshooting & Causality

Issue 1: Peak Tailing of Starting Material (2-Nitrophenol)

  • Cause: Silanol interactions on the column stationary phase or ionization of the phenol.

  • Fix: Ensure mobile phase pH is acidic (pH < 3.0) using Phosphoric Acid to keep the phenol protonated (neutral), reducing secondary interactions.

Issue 2: "Ghost Peaks" in GC-FID

  • Cause: Thermal degradation of the nitro group at the injector port (>250°C) creating nitroso- or aniline- derivatives.

  • Fix: Switch to HPLC (Cold injection) or lower GC injector temp to 200°C and use a high split ratio to minimize residence time.

Issue 3: Poor Mass Balance (<95%)

  • Cause: Loss of volatile 1-bromobutane during sample prep or formation of tars not eluting from the column.

  • Fix: Use qNMR for mass balance checks as it sees all protonated species, including oligomers that might stick to an HPLC column.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3][4] International Council for Harmonisation.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 244270, 1-Butoxy-2-nitrobenzene. PubChem.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Butoxy-2-nitrobenzene

Executive Safety Profile & Hazard Identification[1] 1-Butoxy-2-nitrobenzene (CAS: 7252-51-9) represents a specific class of nitroaromatic ethers. While often used as a synthesis intermediate, its disposal requires a nuan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile & Hazard Identification[1]

1-Butoxy-2-nitrobenzene (CAS: 7252-51-9) represents a specific class of nitroaromatic ethers. While often used as a synthesis intermediate, its disposal requires a nuanced understanding of two functional groups: the nitro group (implying toxicity and thermal sensitivity) and the butoxy ether linkage (implying potential peroxide formation and combustibility).

Immediate Hazards:

  • Acute Toxicity: Like many nitroaromatics, this compound can be absorbed through the skin and may induce methemoglobinemia (interference with oxygen transport in blood).

  • Combustibility: It is a high-boiling organic liquid. While not highly flammable like diethyl ether, it is combustible and releases toxic nitrogen oxides (NOx) upon burning.

  • Reactivity: Incompatible with strong bases (risk of nucleophilic aromatic substitution exotherms) and strong oxidizers.

Pre-Disposal Characterization (The "Stop & Check" Phase)

Before moving the container, you must validate the state of the chemical.[1] Do not assume "standard organic waste" without this assessment.

ParameterCheck / ActionScientific Rationale
Container Age If >12 months, inspect for crystals or stratification.Although aryl alkyl ethers are more stable than dialkyl ethers, the butyl chain is susceptible to auto-oxidation at the

-carbon, potentially forming peroxides over long periods.
Peroxide Test Mandatory if age > 1 year. Use standard peroxide test strips (e.g., Quantofix).If peroxides >100 ppm, do not move. Contact EHS for stabilization (typically with ferrous sulfate or reducing agents) before disposal.
Physical State Confirm liquid phase homogeneity.Solid precipitates in nitro compounds can indicate shock-sensitive decomposition products or impurities.

Waste Stream Segregation Strategy

The Golden Rule: Never dispose of nitroaromatics in "General Organic Waste" if that stream contains strong bases (pH > 10) or strong oxidizers .

Why Segregation Matters

Nitro groups are electron-withdrawing, making the aromatic ring electron-deficient. In the presence of strong bases (hydroxides, alkoxides), these compounds can undergo rapid, exothermic nucleophilic attacks or polymerization, potentially rupturing waste containers.

Decision Logic Workflow

The following diagram outlines the decision process for segregating this specific compound.

DisposalLogic Start Start: 1-Butoxy-2-nitrobenzene Waste CheckPurity Is it a pure substance or reaction mixture? Start->CheckPurity Pure Pure Substance CheckPurity->Pure Mixture Reaction Mixture CheckPurity->Mixture StreamA Stream A: Halogen-Free Organic Waste (High BTU) Pure->StreamA Preferred CheckBase Does mixture contain Strong Bases (pH > 10)? Mixture->CheckBase CheckOx Does mixture contain Strong Oxidizers? CheckBase->CheckOx No Quench ACTION: Neutralize/Quench to pH 6-8 CheckBase->Quench Yes StreamB Stream B: High Hazard Segregated Waste CheckBase->StreamB If Quench Impossible Reduce ACTION: Quench Oxidizer (e.g., Sodium Thiosulfate) CheckOx->Reduce Yes CheckOx->StreamA No Quench->CheckOx Reduce->StreamA

Figure 1: Decision matrix for segregating 1-Butoxy-2-nitrobenzene waste streams. Note the critical quenching steps for reactive mixtures.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: Work inside a certified chemical fume hood.

  • Skin (Critical): Nitroaromatics permeate standard nitrile gloves rapidly.

    • Recommendation: Use Silver Shield (EVOH) or Viton laminate gloves.

    • Alternative: If handling small closed bottles, double-glove with thick nitrile, but change immediately upon any splash contact.

Phase 2: Packaging
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass . Avoid metal containers due to potential corrosion or catalytic decomposition risks over time.

  • Headspace: Leave at least 10% headspace. Nitro compounds can expand or off-gas slightly if residual decomposition occurs.

  • Transfer: Pour slowly using a funnel. If the material is viscous, do not rinse the original bottle with acetone unless the waste stream is approved for flammables.

Phase 3: Labeling (RCRA & DOT Compliance)

Even if your facility does not require full RCRA codes for internal transfers, your label must include:

  • Full Chemical Name: 1-Butoxy-2-nitrobenzene.[2]

  • Hazard Checkboxes: Toxic, Combustible.

  • Constituents: If a mixture, list the solvent % (e.g., "10% 1-Butoxy-2-nitrobenzene in Dichloromethane").

RCRA Waste Code Guidance: While 1-Butoxy-2-nitrobenzene is not explicitly P- or U-listed by CAS in 40 CFR 261.33, it is a derivative of nitrobenzene (F004/K104 contexts).

  • Best Practice: Classify as D001 (Ignitable, if in flammable solvent) and potentially Characteristic Toxic if leachable.

  • Destruction Method: The ultimate disposal path must be Incineration (Fuel Blending) to ensure thermal destruction of the nitro group to

    
     and 
    
    
    
    .

Emergency Contingencies: Spill Response

If a spill occurs (>100 mL) outside a hood:

  • Evacuate: Nitro vapors are toxic. Clear the area.

  • Isolate: Close doors to prevent vapor migration.

  • PPE Up: Don Silver Shield gloves and a respirator (organic vapor cartridge) if trained.

  • Absorb: Use Vermiculite or Clay absorbent .

    • Do NOT use: Paper towels or sawdust (combustible organics + nitro compounds = fire risk).

  • Decontaminate: Wash the surface with a mild detergent and water. Collect all wash water as hazardous waste.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Butoxy-2-nitrobenzene. Merck KGaA. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). RCRA Online. Link

  • National Oceanic and Atmospheric Administration (NOAA). (2023). Cameo Chemicals: Nitroaromatic Compounds Hazards. Link

  • Thermo Fisher Scientific. (2023). Handling and Disposal of Nitro Compounds. Fisher Scientific Safety Resources. Link

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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